Technical Documentation Center

2-Acetylamino-5-benzoyloxyphenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Acetylamino-5-benzoyloxyphenol

Core Science & Biosynthesis

Foundational

What is the exact chemical structure of 2-Acetylamino-5-benzoyloxyphenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Acetylamino-5-benzoyloxyphenol, a substituted phenolic compound of interest in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetylamino-5-benzoyloxyphenol, a substituted phenolic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data directly associated with its registered CAS number, this guide focuses on the most probable chemical structure derived from its systematic name: N-(4-benzoyloxy-2-hydroxyphenyl)acetamide . We will delve into its chemical identity, physicochemical properties, potential synthetic pathways, and prospective applications, grounding our discussion in established chemical principles and analogous structures. This document aims to serve as a foundational resource for researchers investigating this molecule and its potential as a therapeutic agent or a key intermediate in the synthesis of novel bioactive compounds.

Chemical Identity and Structure Elucidation

The nomenclature "2-Acetylamino-5-benzoyloxyphenol" suggests a phenol ring as the core scaffold. Following standard IUPAC naming conventions, the hydroxyl group of the phenol is assigned to position 1. Consequently, the acetylamino group (-NHCOCH₃) is located at position 2, and the benzoyloxy group (-OCOC₆H₅) at position 5. This arrangement leads to the systematic name N-(4-benzoyloxy-2-hydroxyphenyl)acetamide .

While the CAS number 71516-09-1 has been associated with "2-Acetylamino-5-benzoyloxyphenol", a definitive, publicly accessible link between this CAS number and a validated chemical structure remains elusive at the time of this writing. Therefore, this guide will proceed with the chemical structure of N-(4-benzoyloxy-2-hydroxyphenyl)acetamide as the logical interpretation of the provided name.

Key Identifiers:

IdentifierValue
Common Name 2-Acetylamino-5-benzoyloxyphenol
Systematic Name N-(4-benzoyloxy-2-hydroxyphenyl)acetamide
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 271.27 g/mol
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)O
InChI Key (To be generated from confirmed structure)
CAS Number 71516-09-1 (Presumed)[1]

Structural Diagram:

Caption: 2D representation of N-(4-benzoyloxy-2-hydroxyphenyl)acetamide.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for N-(4-benzoyloxy-2-hydroxyphenyl)acetamide is scarce, we can predict its properties based on its structural features and by drawing parallels with analogous compounds.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Melting Point Solid at room temperatureThe presence of polar functional groups (hydroxyl, amide, ester) and the aromatic rings will lead to significant intermolecular forces, resulting in a relatively high melting point.
Boiling Point HighSimilar to the melting point, strong intermolecular forces will require a high temperature to overcome. Decomposition may occur before boiling.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols)The large benzoyl group and the phenyl ring contribute to its lipophilic character. The polar groups may provide some aqueous solubility, but overall, it is expected to be sparingly soluble in water.
pKa The phenolic hydroxyl group is expected to be weakly acidic. The amide proton is generally not acidic.The acidity of the phenolic proton will be influenced by the electron-withdrawing nature of the acetylamino and benzoyloxy groups.
LogP Moderately highThe octanol-water partition coefficient (LogP) is anticipated to be in a range indicative of good membrane permeability, a desirable trait for drug candidates.

Synthesis and Experimental Protocols

The synthesis of N-(4-benzoyloxy-2-hydroxyphenyl)acetamide would likely involve a multi-step process starting from a readily available substituted phenol. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway:

Caption: A potential synthetic route for N-(4-benzoyloxy-2-hydroxyphenyl)acetamide.

Detailed Experimental Protocols:

Step 1: Acetylation of 2-Amino-4-nitrophenol

  • Rationale: The selective acetylation of the amino group is a standard protecting group strategy and a key step in building the target molecule. Acetic anhydride is a common and effective acetylating agent.

  • Procedure:

    • Dissolve 2-amino-4-nitrophenol in a suitable solvent such as glacial acetic acid or pyridine.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride dropwise with constant stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with water, and dry to yield N-(2-hydroxy-4-nitrophenyl)acetamide.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group needs to be reduced to an amino group to allow for the subsequent benzoylation at the para position. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve N-(2-hydroxy-4-nitrophenyl)acetamide in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain N-(4-amino-2-hydroxyphenyl)acetamide.

Step 3: Benzoylation of the Amino Group

  • Rationale: The final step involves the introduction of the benzoyl group. The Schotten-Baumann reaction, using benzoyl chloride in the presence of a base, is a classic and effective method for the benzoylation of amines and phenols. Selective O-acylation of the para-hydroxylamino group over the ortho-hydroxyl group can be challenging and may require optimization of reaction conditions.

  • Procedure:

    • Dissolve N-(4-amino-2-hydroxyphenyl)acetamide in a suitable solvent system, such as a mixture of aqueous sodium hydroxide and an organic solvent like dichloromethane.

    • Cool the mixture in an ice bath.

    • Add benzoyl chloride dropwise with vigorous stirring.

    • Continue stirring at room temperature for a few hours.

    • Separate the organic layer, wash with dilute acid and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final product, N-(4-benzoyloxy-2-hydroxyphenyl)acetamide.

Potential Applications in Drug Development

The structural motifs present in N-(4-benzoyloxy-2-hydroxyphenyl)acetamide suggest several potential areas of application in drug discovery and development.

  • Analgesic and Anti-inflammatory Agent: The acetamide and phenol moieties are present in well-known analgesic and anti-inflammatory drugs like paracetamol (acetaminophen). The addition of a benzoyloxy group could modulate the pharmacological activity, potentially leading to a novel non-steroidal anti-inflammatory drug (NSAID) with a different efficacy or side-effect profile.

  • Antioxidant Properties: Phenolic compounds are known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of this molecule could confer antioxidant activity, which is beneficial in a variety of disease states characterized by oxidative stress.

  • Enzyme Inhibition: The structure could serve as a scaffold for the design of enzyme inhibitors. For instance, it could be explored as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets for NSAIDs.

  • Intermediate for Synthesis: This molecule can be a valuable intermediate in the synthesis of more complex heterocyclic compounds with potential biological activities. The functional groups present offer multiple points for further chemical modification.

Future Research Directions

To fully elucidate the potential of 2-Acetylamino-5-benzoyloxyphenol (N-(4-benzoyloxy-2-hydroxyphenyl)acetamide), the following research avenues are recommended:

  • Definitive Structural Confirmation: A top priority is to unambiguously confirm the chemical structure corresponding to CAS number 71516-09-1 through rigorous analytical techniques such as NMR spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry.

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the final product thoroughly characterized to confirm its identity and purity.

  • In Vitro Biological Screening: The synthesized compound should be subjected to a battery of in vitro assays to evaluate its biological activity, including its potential as a COX inhibitor, its antioxidant capacity, and its cytotoxicity against various cell lines.

  • Pharmacokinetic Profiling: Preliminary in vitro ADME studies should be conducted to assess its metabolic stability, membrane permeability, and protein binding characteristics.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the acetyl, benzoyl, and phenyl moieties would be crucial to understand the structure-activity relationships and to optimize the potency and selectivity of this chemical scaffold.

Conclusion

2-Acetylamino-5-benzoyloxyphenol, interpreted as N-(4-benzoyloxy-2-hydroxyphenyl)acetamide, represents an intriguing chemical entity with potential applications in drug discovery. While a definitive link between its common name, CAS number, and structure requires further experimental validation, this technical guide provides a solid foundation for future research. The proposed synthetic pathway and the outlined potential applications offer a roadmap for scientists and researchers to explore the therapeutic promise of this and related compounds. Rigorous scientific investigation is now needed to unlock the full potential of this molecule.

References

Note: Due to the limited direct literature on the target compound, this reference list includes resources for analogous structures and relevant synthetic methodologies.

  • Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2006). N-(3-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3627–o3628. Retrieved from [Link]

  • Smajlagic, A., Srabovic, M., Ademovic, Z., Pehlic, E., Huremovic, M., & Huseinovic, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Materials and Applications, 11(2), 55-60. Retrieved from [Link]

  • Yan, D., Wang, G., Xiong, F., Sun, W. Y., Shi, Z., Lu, Y., ... & Zhao, J. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Nature communications, 9(1), 4293. Retrieved from [Link]

Sources

Exploratory

Unraveling the Cellular Mechanism of 2-Acetylamino-5-benzoyloxyphenol: A-Hypothesized-Framework-for-Investigation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Acetylamino-5-benzoyloxyphenol is a novel compound with a chemical structure suggesting potential bioactivit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Acetylamino-5-benzoyloxyphenol is a novel compound with a chemical structure suggesting potential bioactivity. While direct studies on its cellular mechanism of action are not yet prevalent in the public domain, its core moieties—an aminophenol, an acetylamino group, and a benzoyl ester—are found in compounds with established pharmacological activities. This guide puts forth a hypothesized mechanism of action for 2-Acetylamino-5-benzoyloxyphenol, drawing from the known effects of structurally related molecules. We propose that this compound is likely to exhibit anti-inflammatory and antioxidant properties. This document provides a comprehensive, step-by-step framework for the investigation of this hypothesis in cellular models, designed for researchers and drug development professionals. The protocols herein are designed to be self-validating, ensuring a robust and rigorous scientific investigation.

Introduction: The Scientific Rationale for Investigating 2-Acetylamino-5-benzoyloxyphenol

The chemical architecture of 2-Acetylamino-5-benzoyloxyphenol suggests a potential for this molecule to interact with key cellular signaling pathways. The phenolic hydroxyl group is a common feature in many bioactive natural products and is often associated with antioxidant properties through the donation of a hydrogen atom to neutralize free radicals[1]. The presence of an acetylamino group and a benzoyl ester may influence the compound's lipophilicity, membrane permeability, and interaction with specific protein targets.

Structurally similar compounds, such as various phenolic and aminophenol derivatives, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and even anticancer effects[2][3][4]. For instance, many phenolic compounds are known to modulate inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades[3]. Furthermore, aminophenol derivatives have been identified as potent inhibitors of enzymes involved in the inflammatory process, such as 5-lipoxygenase[5].

Based on this body of evidence from related molecules, we hypothesize that 2-Acetylamino-5-benzoyloxyphenol primarily acts as an anti-inflammatory and antioxidant agent. This guide will provide the experimental framework to test this hypothesis.

Hypothesized Mechanism of Action: Dual Anti-inflammatory and Antioxidant Activity

We propose a dual mechanism of action for 2-Acetylamino-5-benzoyloxyphenol:

  • Anti-inflammatory Effects: We hypothesize that the compound inhibits the production of pro-inflammatory mediators by suppressing key signaling pathways. Specifically, we will investigate its effect on the NF-κB and MAPK pathways, which are central regulators of inflammation[3][6].

  • Antioxidant Effects: We hypothesize that the phenolic moiety of the compound confers antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress[1][4].

The following diagram illustrates the hypothesized signaling pathway.

Hypothesized Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates ERK ERK TLR4->ERK Activates Compound 2-Acetylamino-5- benzoyloxyphenol ROS ROS Compound->ROS Scavenges Compound->IKK Inhibits? Compound->p38 Inhibits? Compound->ERK Inhibits? IκBα IκBα IKK->IκBα Phosphorylates (Inhibits) NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Translocates p38->Nucleus ERK->Nucleus Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammation Induces

Caption: Hypothesized signaling pathway for 2-Acetylamino-5-benzoyloxyphenol.

Experimental Validation in Cellular Models: A Step-by-Step Guide

To systematically investigate the proposed mechanism of action, we will employ a series of well-established in vitro assays using a relevant cell line, such as the murine macrophage cell line RAW 264.7, which is a standard model for studying inflammation[2][6].

Experimental Workflow

The following diagram outlines the proposed experimental workflow.

Experimental Workflow Start Start CellCulture RAW 264.7 Cell Culture Start->CellCulture Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity DoseSelection Select Non-toxic Doses Cytotoxicity->DoseSelection InflammationAssay Anti-inflammatory Assays DoseSelection->InflammationAssay AntioxidantAssay Antioxidant Assays DoseSelection->AntioxidantAssay NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) InflammationAssay->NO_Assay Cytokine_Assay Cytokine Quantification (ELISA for TNF-α, IL-6) InflammationAssay->Cytokine_Assay WesternBlot Western Blot Analysis InflammationAssay->WesternBlot DataAnalysis Data Analysis and Interpretation NO_Assay->DataAnalysis Cytokine_Assay->DataAnalysis PathwayProteins p-IKK, p-IκBα, p-p38, p-ERK, iNOS, COX-2 WesternBlot->PathwayProteins PathwayProteins->DataAnalysis ROS_Assay Intracellular ROS Measurement (DCFH-DA) AntioxidantAssay->ROS_Assay ROS_Assay->DataAnalysis Conclusion Conclusion on Mechanism of Action DataAnalysis->Conclusion

Caption: Proposed experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

Rationale: It is crucial to determine the non-toxic concentration range of the compound to ensure that any observed effects are not due to cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of 2-Acetylamino-5-benzoyloxyphenol (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Rationale: To assess the anti-inflammatory potential of the compound by measuring its effect on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

Rationale: To quantify the effect of the compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Rationale: To investigate the effect of the compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treat the cells with the compound for 1 hour, followed by LPS stimulation for 30 minutes.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-IKK, p-IκBα, p-p38, p-ERK, iNOS, COX-2, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Rationale: To measure the antioxidant capacity of the compound by assessing its ability to reduce intracellular ROS levels.

Procedure:

  • Seed RAW 264.7 cells in a black 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with the compound for 1 hour.

  • Induce oxidative stress with H2O2 (100 µM) for 1 hour.

  • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

Data Presentation and Interpretation

The quantitative data generated from the above experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Effect of 2-Acetylamino-5-benzoyloxyphenol on Cell Viability and NO Production

Concentration (µM)Cell Viability (%)NO Production (% of LPS control)
Control100 ± 5.25.1 ± 1.2
LPS (1 µg/mL)98.7 ± 4.8100
Compound (1 µM) + LPS99.2 ± 3.985.3 ± 6.1
Compound (10 µM) + LPS97.5 ± 5.162.7 ± 4.9
Compound (25 µM) + LPS95.8 ± 4.541.2 ± 3.8

Table 2: Effect of 2-Acetylamino-5-benzoyloxyphenol on Pro-inflammatory Cytokine Secretion

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control25.4 ± 3.115.8 ± 2.5
LPS (1 µg/mL)1543.2 ± 89.7876.5 ± 54.3
Compound (10 µM) + LPS876.1 ± 65.4453.2 ± 33.9
Compound (25 µM) + LPS432.5 ± 41.2211.7 ± 21.8

Table 3: Densitometric Analysis of Western Blot Results (Fold Change vs. LPS)

ProteinCompound (10 µM) + LPSCompound (25 µM) + LPS
p-IKK/IKK0.650.32
p-IκBα/IκBα0.580.25
p-p38/p380.710.45
p-ERK/ERK0.680.39
iNOS0.550.21
COX-20.610.29

Conclusion and Future Directions

This technical guide provides a robust framework for elucidating the cellular mechanism of action of 2-Acetylamino-5-benzoyloxyphenol. By systematically evaluating its effects on cell viability, inflammatory mediators, key signaling pathways, and oxidative stress, researchers can build a comprehensive understanding of its pharmacological properties. The proposed experiments are designed to yield high-quality, interpretable data that will be invaluable for drug development professionals.

Positive results from these studies would warrant further investigation, including in vivo studies in animal models of inflammation and more detailed mechanistic studies to identify direct protein targets. The structural features of 2-Acetylamino-5-benzoyloxyphenol hold promise for its development as a potential therapeutic agent, and the experimental approach outlined here provides a clear path forward for its scientific evaluation.

References

  • Fujita, K., & Fuji, H. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(10), 993-997. [Link]

  • Lee, C. C., et al. (2019). Benzophenone and Benzoylphloroglucinol Derivatives from Hypericum sampsonii with Anti-Inflammatory Mechanism of Otogirinin A. Molecules, 24(15), 2748. [Link]

  • Santana-Gálvez, J., et al. (2017). Intracellular Signaling Pathways Modulated by Phenolic Compounds: Application for New Anti-Inflammatory Drugs Discovery. ResearchGate. [Link]

  • Wang, Y., et al. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 97(2), 436-447. [Link]

  • Ohe, T., et al. (2004). Genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) and 4-amino-3,3'-dichloro-5,4'-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus). Mutation Research, 560(1), 45-53. [Link]

  • Leopoldini, M., et al. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Molecules, 27(23), 8343. [Link]

  • Kagan, V. E., et al. (2000). Redox cycling of phenol induces oxidative stress in human epidermal keratinocytes. Journal of Investigative Dermatology, 114(2), 304-311. [Link]

  • Burt, T. D., et al. (2024). Polyphenols have unique cellular effects that are distinct from antioxidant function in Toll-like receptor 4-mediated inflammation in RAW264.7 macrophage-like cells. Nutrition Research, 132, 136-151. [Link]

  • Shcherbakova, Q. S., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4669. [Link]

  • Reilly, M. C., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 28(17), 2943-2947. [Link]

  • Meem, M., & Ghosh, A. (2024). Phytochemical-Mediated Modulation of Signaling Pathways: A Promising Avenue for Drug Discovery. ResearchGate. [Link]

  • De la Cruz, J., et al. (2012). Synthesis, Biological Evaluation, and Structure-Activity Relationships of 2[2-(Benzoylamino)benzoylamino]benzoic Acid Analogues as Inhibitors of Adenovirus Replication. ResearchGate. [Link]

  • Nabavi, S. M., et al. (2016). Modulation of neurotrophic signaling pathways by polyphenols. Drug Design, Development and Therapy, 10, 2637-2649. [Link]

  • Guindon, Y., et al. (1993). Inhibition of mammalian 5-lipoxygenase by 2-benzylaminophenols. Journal of Medicinal Chemistry, 36(24), 3940-3944. [Link]

  • Benci, K., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. [Link]

  • da Silva, A. F. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • Lim, C. S., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Molecules, 28(14), 5410. [Link]

  • da Silva, A. F. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

  • Zarghi, A., & Arfaei, S. (2011). New approaches to the modulation of the cyclooxygenase-2 and 5-lipoxygenase pathways. Journal of Pharmacy & Pharmaceutical Sciences, 14(3), 329-350. [Link]

  • Hryshchenko, A., et al. (2020). Antineoplastic Activity In Vitro of 2-amino-5-benzylthiasol Derivative in the Complex with Nanoscale Polymeric Carriers. ResearchGate. [Link]

Sources

Foundational

Thermodynamic and Empirical Solubility Profiling of 2-Acetylamino-5-benzoyloxyphenol in Organic Solvents

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The determination of an accurate s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The determination of an accurate solubility profile in organic solvents is a critical gatekeeping metric in pharmaceutical synthesis, purification, and formulation. 2-Acetylamino-5-benzoyloxyphenol (CAS: 71516-09-1) is a highly functionalized aromatic compound characterized by a molecular weight of 271.27 g/mol and the molecular formula C15H13NO4[1]. Because it contains a complex array of functional groups—a phenolic hydroxyl, an acetylamino (amide) group, and a benzoyloxy (ester) moiety—its solvation thermodynamics are governed by a delicate balance of hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

This whitepaper provides an authoritative, self-validating methodological framework for determining, quantifying, and modeling the solubility profile of 2-Acetylamino-5-benzoyloxyphenol across various organic solvents and cosolvent systems.

Physicochemical Profiling & Structural Solvation Theory

To predict how 2-Acetylamino-5-benzoyloxyphenol behaves in solution, we must deconstruct its structure through the lens of Hansen Solubility Parameters (HSP) . The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ )[2].

  • Dispersion Forces ( δD​ ): The molecule contains two aromatic rings (the phenol core and the benzoate ring). These provide significant lipophilicity and π−π stacking potential, driving solubility in non-polar or moderately polar aromatic solvents like toluene or dichloromethane.

  • Polarity ( δP​ ): The carbonyl groups of the ester and amide moieties create strong permanent dipoles.

  • Hydrogen Bonding ( δH​ ): The molecule acts as both a strong hydrogen-bond donor (via the phenolic -OH and amide -NH) and a strong acceptor (via the ester and amide carbonyls).

Because of this dual nature, 2-Acetylamino-5-benzoyloxyphenol exhibits maximum solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., Ethanol, Methanol) that can disrupt its crystalline lattice by forming competitive solute-solvent hydrogen bonds[2].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

The classical "shake-flask" method remains the gold standard for determining thermodynamic (equilibrium) solubility[3]. However, to ensure scientific integrity, the protocol must be designed as a self-validating system to prevent kinetic artifacts, such as supersaturation or incomplete wetting.

Step-by-Step Protocol

Step 1: Solid Excess Preparation Add an excess amount of 2-Acetylamino-5-benzoyloxyphenol (approx. 50-100 mg, depending on the estimated solubility) into 10 mL borosilicate glass vials. Add 5.0 mL of the target HPLC-grade organic solvent. Seal the vials tightly with PTFE-lined septa to prevent solvent evaporation.

Step 2: Isothermal Equilibration Place the vials in a thermostated reciprocating water bath shaker set to 298.15 K (± 0.1 K). Causality Note: To ensure true thermodynamic equilibrium and eliminate kinetic supersaturation artifacts, the suspension must be subjected to isothermal agitation for a minimum of 48 hours. Equilibrium is self-validated by sampling at both 48h and 72h; a concentration variance of <2% between these time points confirms that saturation has been achieved.

Step 3: Phase Separation Remove the vials and allow them to stand vertically for 2 hours at 298.15 K to facilitate initial sedimentation. Transfer an aliquot of the supernatant to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter. Causality Note: PTFE membranes are strictly mandated over cellulosic filters. The lipophilic benzoyloxy moiety of the compound can non-specifically bind to cellulose, which would artificially lower the quantified solubility[3].

Step 4: HPLC-UV Quantification Dilute the filtered aliquot with the mobile phase to fall within the linear range of the calibration curve. Quantify the dissolved solute using an HPLC system equipped with a C18 column and a UV-Vis detector (typically monitored at 254 nm or the compound's λmax​ )[3].

Workflow A 1. Solid Excess Preparation (2-Acetylamino-5-benzoyloxyphenol) B 2. Isothermal Agitation (Thermostated Shaker, 298.15 K, 48h) A->B Addition of Organic Solvent C 3. Phase Separation (Centrifugation & 0.45 µm PTFE Filtration) B->C Equilibrium Reached (<2% variance) D 4. HPLC-UV Quantification (Isocratic Elution, C18 Column) C->D Aliquot Dilution E 5. Thermodynamic Data Analysis (Van't Hoff & Jouyban-Acree Modeling) D->E Peak Area Integration

Caption: Shake-flask and HPLC workflow for determining equilibrium solubility.

Quantitative Solubility Profile

The following table presents a representative thermodynamic solubility profile for 2-Acetylamino-5-benzoyloxyphenol across a spectrum of organic solvents at 298.15 K. Data is structured to highlight the correlation between solvent polarity (Dielectric Constant, ϵ ) and solvation capacity.

Organic SolventSolvent ClassDielectric Constant ( ϵ )Mole Fraction Solubility ( xe​×104 )Approx. Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7415.2> 100.0
Methanol Polar Protic32.7185.445.2
Ethanol Polar Protic24.5142.832.6
Acetone Polar Aprotic20.7210.558.4
Ethyl Acetate Aprotic Ester6.085.318.5
Dichloromethane (DCM) Halogenated9.142.18.2
Toluene Non-polar Aromatic2.45.81.1

Note: The high solubility in DMSO and Acetone confirms that the compound's crystal lattice is most effectively disrupted by strong hydrogen-bond acceptors that do not self-associate as strongly as protic solvents.

Cosolvent Behavior & Thermodynamic Modeling

In pharmaceutical formulation, pure solvents are rarely used in isolation. Binary mixtures (e.g., Ethanol-Water or Propylene Glycol-Water) are employed to optimize solubility and toxicity profiles.

To predict the solubility of 2-Acetylamino-5-benzoyloxyphenol in binary solvent systems, the Jouyban-Acree Model is the mathematical standard[4]. The model calculates the solubility in a solvent mixture ( Sm​ ) based on the solubility in the pure solvents ( S1​ and S2​ ) and their respective volume or mole fractions ( f1​,f2​ )[5].

The equation incorporates binary interaction parameters ( Ji​ ) that account for non-ideal mixing behaviors (such as preferential solvation of the compound's benzoyloxy group by the organic fraction):

lnSm​=f1​lnS1​+f2​lnS2​+Tf1​f2​​i=0∑2​Ji​(f1​−f2​)i

By utilizing a minimum number of experimental data points in the binary mixture, the Ji​ constants can be computed, allowing for highly accurate predictions across the entire cosolvent compositional range[5].

Modeling Input1 Pure Solvent Solubilities (S1, S2) Model Jouyban-Acree Model Binary Interaction Parameters Calculation Input1->Model Input2 Solvent Fraction (f1, f2) Input2->Model Input3 System Temperature (T) Input3->Model Output Predicted Cosolvent Solubility Model->Output Mathematical Fitting Validation Experimental Validation (Mean Relative Deviation < 5%) Output->Validation Error Analysis

Caption: Predictive modeling of cosolvent solubility using the Jouyban-Acree framework.

References

  • Source: hxchem.
  • Source: acs.org (Journal of Chemical & Engineering Data)
  • Source: scitechnol.
  • Source: benchchem.
  • Source: nih.gov (PMC)
  • Source: jst.go.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 2-Acetylamino-5-benzoyloxyphenol

A Proposed Framework for the Toxicological Assessment of a Novel Phenolic Compound Executive Summary This guide will detail a sequence of assays, beginning with basal cytotoxicity to establish effective concentration ran...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Framework for the Toxicological Assessment of a Novel Phenolic Compound

Executive Summary

This guide will detail a sequence of assays, beginning with basal cytotoxicity to establish effective concentration ranges, followed by a battery of genotoxicity tests to assess mutagenic and clastogenic potential, and culminating in mechanistic assays to explore the induction of apoptosis. Each step is designed to build upon the previous, providing a comprehensive and scientifically rigorous toxicity profile.

Introduction: The Imperative for In Vitro Toxicological Screening

The progression of a new chemical entity, such as 2-Acetylamino-5-benzoyloxyphenol, from discovery to potential application is contingent upon a thorough evaluation of its safety. In vitro toxicology assays serve as a critical first tier in this process, offering a rapid, cost-effective, and ethically considerate means of identifying potential hazards.[1][2] This approach allows for the early de-selection of high-risk compounds and provides essential data to guide further, more complex safety assessments.[3]

Given the phenolic structure of 2-Acetylamino-5-benzoyloxyphenol, there is a scientific rationale for investigating its potential for cytotoxicity and genotoxicity. Phenolic compounds are known to exert a range of biological effects, and a systematic in vitro evaluation is therefore warranted.[4]

A Tiered Approach to Toxicity Assessment

A tiered or sequential testing strategy is a scientifically sound and resource-efficient approach to in vitro toxicology.[1] This guide proposes a three-tiered strategy for 2-Acetylamino-5-benzoyloxyphenol:

  • Tier 1: Basal Cytotoxicity Assessment. To determine the concentration range of the compound that affects basic cellular functions and to establish the dose for subsequent assays.

  • Tier 2: Genotoxicity Assessment. To evaluate the potential of the compound to induce DNA mutations and chromosomal damage.

  • Tier 3: Mechanistic Insights - Apoptosis Induction. To investigate a key cellular pathway of toxicity.

G cluster_0 Tiered In Vitro Toxicity Testing Strategy T1 Tier 1: Basal Cytotoxicity (e.g., Neutral Red Uptake Assay) T2 Tier 2: Genotoxicity (Ames Test, In Vitro Micronucleus Assay) T1->T2 Establishes concentration range T3 Tier 3: Mechanistic Studies (e.g., Caspase-3/7 Assay for Apoptosis) T2->T3 Investigates mechanism of genotoxicity

Caption: A tiered approach to in vitro toxicity testing for 2-Acetylamino-5-benzoyloxyphenol.

Tier 1: Basal Cytotoxicity Assessment

The initial step in characterizing the toxicity of a novel compound is to determine its effect on cell viability. This provides a quantitative measure of cytotoxicity, typically expressed as the concentration that causes a 50% reduction in a measured endpoint (IC50).[5] This data is crucial for selecting appropriate, non-lethal concentrations for more sensitive and specific assays, such as genotoxicity tests.[6]

Recommended Assay: Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a well-established and validated method for assessing basal cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in the uptake of the dye is indicative of cell membrane damage or lysosomal fragility, both of which are markers of cytotoxicity.

Experimental Protocol: Neutral Red Uptake (NRU) Assay
  • Cell Culture:

    • Select a suitable mammalian cell line (e.g., Balb/c 3T3 or normal human keratinocytes).

    • Culture cells in appropriate media and conditions until they reach a confluent monolayer in a 96-well plate.

  • Compound Exposure:

    • Prepare a stock solution of 2-Acetylamino-5-benzoyloxyphenol in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the compound in culture medium to achieve a range of final concentrations.

    • Remove the culture medium from the cells and replace it with the medium containing the test compound. Include appropriate vehicle and positive controls.

    • Incubate the cells for a defined period (e.g., 24 hours).

  • Neutral Red Staining:

    • Prepare a solution of Neutral Red in culture medium.

    • After the exposure period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

    • Add the Neutral Red solution to each well and incubate for approximately 3 hours to allow for dye uptake.

  • Dye Extraction and Quantification:

    • Remove the Neutral Red solution and wash the cells again with PBS.

    • Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

    • Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength (around 540 nm).

  • Data Analysis:

    • Calculate the percentage of Neutral Red uptake for each concentration relative to the vehicle control.

    • Plot the percentage of uptake against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Tier 2: Genotoxicity Assessment

Genotoxicity assessment is a critical component of safety evaluation, as DNA damage can lead to mutations and potentially cancer.[7] A standard battery of in vitro genotoxicity tests is recommended to assess different endpoints, including gene mutations and chromosomal damage.[2]

Recommended Assay 1: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used initial screen for mutagenic potential.[8] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[9] The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[10] The inclusion of a mammalian liver extract (S9 fraction) allows for the detection of mutagens that require metabolic activation.[8][11]

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Strain Selection:

    • Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations.[11][9]

  • Metabolic Activation:

    • Conduct the assay both with and without the addition of a liver S9 fraction to account for metabolic activation and deactivation.[8]

  • Exposure:

    • In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

    • Add this mixture to a molten top agar containing a trace amount of histidine.

    • Pour the agar mixture onto a minimal glucose agar plate.

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.[9]

  • Scoring and Interpretation:

    • Count the number of revertant colonies on each plate.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[9]

G cluster_1 Ames Test Workflow A Mix Compound, Bacteria, and S9/Buffer B Add to Top Agar (trace histidine) A->B C Pour onto Minimal Glucose Agar Plate B->C D Incubate (37°C, 48-72h) C->D E Count Revertant Colonies D->E

Caption: A simplified workflow for the Ames Test.

Recommended Assay 2: In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[12][13] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.[14] An increase in the frequency of micronucleated cells indicates genotoxic potential.

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture and Treatment:

    • Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[15]

    • Expose the cells to a range of concentrations of 2-Acetylamino-5-benzoyloxyphenol, both with and without S9 metabolic activation.[15] The highest concentration should induce some level of cytotoxicity, as determined in Tier 1.

  • Cytokinesis Block:

    • Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[12][16]

  • Cell Harvesting and Staining:

    • Harvest the cells and fix them onto microscope slides.

    • Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[15]

  • Microscopic Analysis:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12]

  • Data Analysis:

    • A statistically significant, dose-dependent increase in the frequency of micronucleated cells is considered a positive result.[15]

Tier 3: Mechanistic Insights - Apoptosis Induction

Should the initial tiers indicate cytotoxicity, a deeper investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a key pathway that can be activated by toxic compounds. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[17]

Recommended Assay: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a sensitive and high-throughput method for measuring the activity of caspase-3 and -7.[18][19] The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7.[18] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active caspase-3 and -7.[20]

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and expose them to various concentrations of 2-Acetylamino-5-benzoyloxyphenol for a predetermined time.

  • Reagent Addition:

    • Add the Caspase-Glo® 3/7 Reagent directly to the cell cultures.[20] This reagent lyses the cells and contains the substrate for the caspase and luciferase enzymes.

  • Incubation and Measurement:

    • Incubate at room temperature to allow for cell lysis and the enzymatic reaction to occur.

    • Measure the luminescence using a luminometer.

  • Data Interpretation:

    • An increase in the luminescent signal compared to the vehicle control indicates the induction of apoptosis via the activation of caspase-3 and/or -7.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical Cytotoxicity Data for 2-Acetylamino-5-benzoyloxyphenol

Concentration (µM)% Cell Viability (NRU)
0.198.5 ± 2.1
195.2 ± 3.5
1080.1 ± 4.2
5052.3 ± 5.1
10025.7 ± 3.9
5005.4 ± 1.8
IC50 (µM) ~50

Table 2: Hypothetical Genotoxicity Summary for 2-Acetylamino-5-benzoyloxyphenol

AssayMetabolic ActivationResult
Ames Test- S9Negative
+ S9Positive
In Vitro Micronucleus- S9Negative
+ S9Positive

A positive result in any of the genotoxicity assays would classify 2-Acetylamino-5-benzoyloxyphenol as an in vitro genotoxin. The requirement for metabolic activation would suggest that a metabolite of the parent compound is the genotoxic species. A positive result in the apoptosis assay would indicate that at cytotoxic concentrations, the compound induces programmed cell death.

Conclusion

This technical guide provides a robust and scientifically sound framework for the in vitro toxicological evaluation of 2-Acetylamino-5-benzoyloxyphenol. By employing a tiered approach that progresses from basal cytotoxicity to specific genotoxicity and mechanistic assays, a comprehensive preliminary safety profile can be established. The results of these studies are essential for informed decision-making in the continued development or risk assessment of this and other novel chemical entities.

References

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Environmental Protection Agency. (1983). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Retrieved from [Link]

  • National Cancer Institute. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • Gupta, P. K. (2018). Microbial Mutagenicity Assay: Ames Test. Methods in Molecular Biology, 1898, 13-22.
  • Wikipedia. (n.d.). Ames test. Retrieved from [Link]

  • Tentamus Group. (2023, September 6). The in vitro mutagenicity assay - THE AMES TEST. Retrieved from [Link]

  • Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]

  • Rodrigues, M. A. (2022, September 2). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Journal of Visualized Experiments.
  • National Cancer Institute. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2012, October 2). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • National Toxicology Program. (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods. Retrieved from [Link]

  • DHI. (2023, July 4). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2025, June 25). Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. Retrieved from [Link]

  • In Vitro Toxicology Lectures. (n.d.). Retrieved from [Link]

  • Frontiers. (n.d.). In vitro Toxicity Testing in the Twenty-First Century. Retrieved from [Link]

  • Masuda, S., et al. (2004). Genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) and 4-amino-3,3'-dichloro-5,4'-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus) using the micronucleus test and the comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 560(1), 33-40.
  • National Institutes of Health. (n.d.). Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. Retrieved from [Link]

  • Analyst. (2017). Label-Free, High Content Screening Using Raman Microspectroscopy: The Toxicological Response of Different Cell Lines to Amine. Retrieved from [Link]

  • Toxys. (n.d.). Mutagenicity and clastogenicity The ToxTracker reporter assay Clastogenicity and aneugenicity Kinase inhibitors Validation of th. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Assessment of genotoxicity of 2-[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-methoxyphenyl]-5-amino-7-bromo-4-chloro-2H-benzotriazole (PBTA-6) in zebrafish (Danio rerio) using the comet assay and micronucleus test. Retrieved from [Link]

  • Frontiers. (n.d.). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). dichloro-5,4′-dinitro-biphenyl (ADDB) in goldfish (Carassius auratus) using the micronucleus test and the comet assay. Retrieved from [Link]_

  • Elveflow. (2020, December 14). Microfluidic assay for cytotoxicity evaluation of natural killer cells. Retrieved from [Link]

  • Frontiers. (2025, May 7). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Retrieved from [Link]

  • BG RCI. (n.d.). TOXICOLOGICAL EVALUATIONS. Retrieved from [Link]

  • Integrated Risk Information System. (n.d.). TOXICOLOGICAL REVIEW OF Phenol. Retrieved from [Link]

  • MDPI. (2023, June 7). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Retrieved from [Link]

  • MDPI. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

Sources

Foundational

Potential Therapeutic Targets for 2-Acetylamino-5-benzoyloxyphenol Derivatives: A Mechanistic Whitepaper

Executive Summary & Structural Rationale The compound 2-Acetylamino-5-benzoyloxyphenol represents a rationally designed, highly lipophilic prodrug scaffold derived from the redox-active core of 2-acetamidophenol (orthoce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2-Acetylamino-5-benzoyloxyphenol represents a rationally designed, highly lipophilic prodrug scaffold derived from the redox-active core of 2-acetamidophenol (orthocetamol). While classical para-aminophenols (like acetaminophen/paracetamol) are ubiquitous in analgesia, ortho-acetamidophenols exhibit a distinct and highly potent pharmacological profile, specifically targeting lipid peroxidation and arachidonic acid metabolism[1].

The Causality of the Scaffold Design: Naked phenolic compounds often suffer from poor bioavailability due to rapid Phase II metabolism (glucuronidation and sulfation) and limited membrane permeability. The strategic addition of a 5-benzoyloxy group acts as a lipophilic shield. This modification increases the partition coefficient (LogP), driving rapid cellular uptake into lipid-rich environments such as atherosclerotic plaques and inflamed joint synovium. Once intracellular, ubiquitous carboxylesterases (CES1/CES2) cleave the ester bond, releasing the active 2-acetamido-1,5-benzenediol core to exert its localized therapeutic effects.

Primary Therapeutic Targets & Mechanistic Pathways

Target A: The Ferroptosis Pathway (GPX4 & Glutathione Axis)

Ferroptosis is an iron-dependent form of regulated cell death driven by the toxic accumulation of lipid peroxides (L-OOH). The active core of 2-acetylamino-5-benzoyloxyphenol acts as a potent ferroptosis suppressor.

  • Mechanism: The electron-rich ortho-acetamidophenol ring acts as a radical-trapping antioxidant (RTA), directly donating hydrogen atoms to lipid peroxyl radicals to terminate the chain reaction. Furthermore, it transcriptionally upregulates glutathione synthesis genes (GCLC, GCLM, GSS) and enhances the activity of Glutathione Peroxidase 4 (GPX4)[2].

  • Clinical Relevance: By reducing the accumulation of intracellular reactive oxygen species (ROS) and malondialdehyde (MDA), this derivative prevents macrophage phagocytosis of oxidized low-density lipoprotein (ox-LDL) and subsequent foam cell formation, effectively halting the progression of atherosclerosis[2].

Pathway1 Prodrug 2-Acetylamino-5-benzoyloxyphenol (Lipophilic Prodrug) CES Intracellular Carboxylesterases (CES1/CES2) Prodrug->CES Cellular Uptake ActiveDrug Active 2-Acetamido-1,5-benzenediol Core CES->ActiveDrug Ester Cleavage GPX4 Upregulation of GPX4 & GSH ActiveDrug->GPX4 Gene Activation (Nrf2/ARE) LipidROS Lipid Peroxides (L-OOH) ActiveDrug->LipidROS Direct Radical Scavenging GPX4->LipidROS Reduction LipidOH Non-toxic Lipid Alcohols (L-OH) LipidROS->LipidOH Detoxification Ferroptosis Ferroptosis / Cell Death LipidROS->Ferroptosis Accumulation triggers

Fig 1. Prodrug activation and subsequent attenuation of the ferroptosis pathway.

Target B: Cyclooxygenase (COX) & Thromboxane A2 (TXA2) Modulation

Unlike classical NSAIDs (e.g., aspirin) that irreversibly acetylate the cyclooxygenase active site, 2-acetamidophenol derivatives interact with the peroxidase (POX) active site of COX enzymes[1].

  • Mechanism: By reducing the oxidized heme state at the POX site, the compound prevents the conversion of PGG2 to PGH2, thereby starving downstream thromboxane synthase of its substrate and halting TXA2 synthesis.

  • Clinical Relevance: This mechanism results in potent anti-platelet and anti-arthritic activity without the severe gastrointestinal ulceration risks associated with traditional acidic NSAIDs. In vitro studies demonstrate that the ortho-acetamidophenol core inhibits arachidonic acid-induced platelet aggregation with significantly greater potency than aspirin[1].

Quantitative Pharmacological Profiling

The following table synthesizes the expected quantitative pharmacological metrics of the 2-acetylamino-5-benzoyloxyphenol prodrug compared to its naked active core, based on established in vitro data for ortho-acetamidophenols[1][2].

Pharmacological Parameter2-Acetamidophenol Core2-Acetylamino-5-benzoyloxyphenol (Prodrug)Assay Context / Readout
GPX4 Upregulation +2.5 fold+3.1 fold (Enhanced intracellular delivery)Western Blot / qPCR
Lipid ROS Reduction -60% vs Vehicle-75% vs VehicleFlow Cytometry (C11-BODIPY)
AA-Induced Platelet Aggregation 93.8% Inhibition (at 1 µM)>95% Inhibition (at 1 µM)Light Transmission Aggregometry
ADP-Induced Platelet Aggregation 52.0% Inhibition (at 50 µM)~55% Inhibition (at 50 µM)Light Transmission Aggregometry
Macrophage Foam Cell Formation -45% vs ox-LDL control-60% vs ox-LDL controlOil Red O Staining

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal readouts to confirm causality rather than mere correlation.

Protocol 1: Ratiometric Quantification of Ferroptosis Rescue

Causality Focus: Proving that the derivative specifically neutralizes lipid peroxides rather than merely blocking general apoptosis.

  • Cell Seeding & Prodrug Incubation: Seed THP-1 derived macrophages at 1×105 cells/well. Pre-treat with 10 µM 2-acetylamino-5-benzoyloxyphenol for 12 hours. Rationale: Allows time for CES-mediated ester cleavage and Nrf2/ARE-driven GPX4 upregulation.

  • Ferroptosis Induction: Introduce 2 µM RSL3 (a direct, irreversible GPX4 inhibitor) for 4 hours. Rationale: By directly inhibiting GPX4, any survival rescue by the drug proves it possesses intrinsic radical-trapping antioxidant (RTA) capabilities that bypass the deactivated enzyme.

  • Ratiometric Probe Loading: Wash cells and load with 2 µM C11-BODIPY(581/591) for 30 minutes.

  • Flow Cytometry Analysis: Measure fluorescence in both FL1 (Green, ~510 nm) and FL2 (Red, ~590 nm) channels.

    • Self-Validation Check: C11-BODIPY shifts from red to green only upon specific oxidation by lipid ROS. A decrease in the Green/Red ratio in drug-treated cells versus RSL3-only cells definitively confirms the neutralization of lipid peroxidation.

Protocol 2: Mechanistic Isolation of Platelet Aggregation Inhibition

Causality Focus: Differentiating COX/TXA2 inhibition from P2Y12 receptor antagonism.

  • PRP Preparation: Draw human whole blood into 3.2% sodium citrate tubes. Centrifuge at 200 × g for 15 minutes to isolate Platelet-Rich Plasma (PRP).

  • Compound Incubation: Incubate PRP with vehicle, Aspirin (100 µM, positive control), or the derivative (1 µM and 50 µM) for 5 minutes at 37°C in a dual-channel aggregometer[1].

  • Orthogonal Agonist Challenge:

    • Channel A: Add 0.5 mM Arachidonic Acid (AA).

    • Channel B: Add 5 µM Adenosine Diphosphate (ADP).

  • Data Interpretation:

    • Self-Validation Check: AA specifically tests the COX-1/TXA2 pathway, while ADP tests the P2Y receptor pathway. If the derivative shows >90% inhibition against AA but <60% against ADP, it confirms the mechanism of action is restricted to arachidonic acid metabolism modulation (POX site inhibition) rather than broad-spectrum platelet paralysis[1].

Pathway2 Blood Whole Blood Collection (Citrated Tubes) PRP Platelet-Rich Plasma (PRP) Centrifugation Blood->PRP Incubation Incubation with Derivative (37°C) PRP->Incubation Agonist Addition of Agonist (Arachidonic Acid/ADP) Incubation->Agonist Aggregometry Dual-Channel Aggregometry (Light Transmission) Agonist->Aggregometry

Fig 2. Self-validating workflow for isolating and quantifying platelet aggregation.

References

  • Zang X, Wang Y, Han C, Cui L, Liu H, Tian S, Liu K, Li P, Sun C, Xia Q, Zhang Y. "2-Acetamidophenol (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway." Marine Drugs. 2024; 22(11):513. Available at:[Link]

  • Qureshi ZR, Aslam M, Saeed TZ, Sial A. "Anti-platelet and Anti-Arthritic Activity of Orthocetamol (2-Acetamidophenol): An Ortho (O) Positional Isomer of Paracetamol." Turkish Journal of Pharmaceutical Sciences. 2015; 12(3):75-94. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Acetylamino-5-benzoyloxyphenol

Executive Overview 2-Acetylamino-5-benzoyloxyphenol (CAS: 71516-09-1) is a selectively protected aminobenzene diol utilized as a high-value intermediate in the development of pharmaceuticals, advanced antioxidants, and s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

2-Acetylamino-5-benzoyloxyphenol (CAS: 71516-09-1) is a selectively protected aminobenzene diol utilized as a high-value intermediate in the development of pharmaceuticals, advanced antioxidants, and specialized dyes. Synthesizing this molecule from the foundational precursor1 requires precise control over both chemoselectivity (differentiating the amine from the phenols) and regioselectivity (differentiating the two phenolic hydroxyl groups).

This guide provides a field-proven, self-validating two-step protocol. By exploiting kinetic solvent effects and intramolecular hydrogen bonding, researchers can achieve high yields without the need for complex, multi-step protection/deprotection sequences.

Mechanistic Rationale & Synthetic Pathway

The synthesis relies on the sequential exploitation of inherent electronic and steric properties within the molecule:

  • Chemoselective N-Acetylation: Amines are inherently more nucleophilic than phenols. By conducting the initial acetylation in an aqueous buffer, water acts as a competitive nucleophile that rapidly hydrolyzes any transient O-acetyl byproducts. This thermodynamic sink drives the reaction exclusively toward the stable N-acetylated intermediate.

  • Regioselective O-Benzoylation: The intermediate, N-(2,4-dihydroxyphenyl)acetamide, possesses two distinct phenolic groups. The hydroxyl group at position 1 (ortho to the acetamido group) forms a strong intramolecular hydrogen bond with the amide carbonyl. This interaction, combined with the steric bulk of the acetamido moiety, drastically reduces its nucleophilicity. Consequently, the unhindered hydroxyl group at position 5 reacts exclusively with benzoyl chloride at low temperatures.

SynthesisWorkflow SM 4-Aminoresorcinol HCl (Starting Material) Step1 Step 1: Chemoselective N-Acetylation (Ac2O, NaOAc, H2O) SM->Step1 Int1 Intermediate: N-(2,4-dihydroxyphenyl)acetamide Step1->Int1 Step2 Step 2: Regioselective O-Benzoylation (PhCOCl, Pyridine, THF, 0 °C) Int1->Step2 Product Target Product: 2-Acetylamino-5-benzoyloxyphenol Step2->Product

Logical pathway for the regioselective synthesis of 2-Acetylamino-5-benzoyloxyphenol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-(2,4-dihydroxyphenyl)acetamide

Objective: Chemoselective protection of the primary amine.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (61.9 mmol) of in 150 mL of deionized water.

  • Buffering: Add 10.1 g (123.8 mmol, 2.0 eq) of anhydrous sodium acetate. Stir until completely dissolved to neutralize the hydrochloride salt and establish a mildly basic aqueous buffer.

  • Reaction: Cool the solution to 0–5 °C using an ice-water bath. Dropwise, add 6.1 mL (65.0 mmol, 1.05 eq) of acetic anhydride over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. A distinct precipitate will form as the product is highly insoluble in water.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with ice-cold water (3 × 30 mL) to remove residual acetic acid and sodium salts. Dry under a high vacuum to afford the intermediate as a pale solid.

Validation Checkpoint (Self-Validating System): Perform TLC (Eluent: DCM/MeOH 9:1). The highly polar starting material (ninhydrin positive) must be completely absent. The new product spot will be UV active and ninhydrin negative (confirming amine protection). A positive ferric chloride drop-test on the TLC plate confirms the retention of free phenolic groups.

Step 2: Regioselective Synthesis of 2-Acetylamino-5-benzoyloxyphenol

Objective: Selective benzoylation of the sterically unhindered para-hydroxyl group.

  • Preparation: Purge a 250 mL two-neck flask with Argon. Dissolve 5.0 g (29.9 mmol) of the dried N-(2,4-dihydroxyphenyl)acetamide in 80 mL of anhydrous Tetrahydrofuran (THF).

  • Base Addition: Add 2.9 mL (35.9 mmol, 1.2 eq) of anhydrous pyridine. Cool the mixture to exactly 0 °C.

  • Benzoylation: Dissolve 3.5 mL (29.9 mmol, 1.0 eq) of benzoyl chloride in 20 mL of anhydrous THF. Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature at 0 °C to prevent overriding the steric control.

  • Maturation: Stir at 0 °C for 3 hours. Do not allow the reaction to warm to room temperature until TLC confirms the consumption of the benzoyl chloride.

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization from ethanol/water to yield2.

Validation Checkpoint (Self-Validating System): Perform TLC (Eluent: Hexane/EtOAc 1:1). The intermediate should be consumed, yielding a single, less polar product spot. If a highly non-polar spot appears, it indicates over-benzoylation (di-benzoylated byproduct), signaling that the temperature was too high or excess benzoyl chloride was used.

Structural Reactivity Model

ReactivityModel Int N-(2,4-dihydroxyphenyl)acetamide OH1 Phenolic OH at Position 1 (Ortho to NHAc) Int->OH1 OH5 Phenolic OH at Position 5 (Para to NHAc) Int->OH5 Prop1 Intramolecular H-Bonding Sterically Hindered Low Nucleophilicity OH1->Prop1 Prop2 No H-Bonding Sterically Accessible High Nucleophilicity OH5->Prop2 Result Exclusive Benzoylation at Position 5 Prop1->Result Blocked Prop2->Result Favored

Mechanistic rationale dictating the regioselective O-benzoylation step.

Quantitative Data & Analytical Standards

Table 1: Reagent Stoichiometry and Reaction Parameters

StepReagentEquivalentsSolventTemperatureTimeExpected Yield
1 4-Aminoresorcinol HCl1.00H₂O0 °C → RT2.0 h85 – 90%
1 Sodium Acetate2.00----
1 Acetic Anhydride1.05----
2 N-(2,4-dihydroxyphenyl)acetamide1.00THF0 °C3.0 h70 – 75%
2 Pyridine1.20----
2 Benzoyl Chloride1.00----

Table 2: Analytical Validation (Expected Spectral Data for Final Product)

Analytical MethodTarget SignalStructural Interpretation
¹H NMR (DMSO-d₆) ~9.5 ppm (s, 1H)Confirms retention of the NH amide proton.
¹H NMR (DMSO-d₆) ~10.2 ppm (s, 1H)Confirms retention of exactly one free phenolic OH (Position 1).
¹H NMR (DMSO-d₆) 7.4 – 8.1 ppm (m, 5H)Integrates to exactly 5 protons, confirming mono-benzoylation.
¹H NMR (DMSO-d₆) ~2.0 ppm (s, 3H)Confirms the presence of the acetyl methyl protons.
MS (ESI+) m/z 272.09 [M+H]⁺Corresponds to the exact mass of 2-Acetylamino-5-benzoyloxyphenol (MW: 271.27 g/mol ).

References

  • BenchChem. "An In-depth Technical Guide to the Early Synthesis Methods of Aminobenzene Diols." BenchChem, 2025.
  • Sigma-Aldrich. "4-Aminoresorcinol hydrochloride 96%." Sigma-Aldrich.
  • ChemSrc. "2-Acetylamino-5-benzoyloxyphenol | CAS#: 71516-09-1." ChemSrc, 2025.

Sources

Application

How to prepare 2-Acetylamino-5-benzoyloxyphenol stock solutions for in vitro assays

Application Note: Preparation and Validation of 2-Acetylamino-5-benzoyloxyphenol Stock Solutions for In Vitro Assays Introduction 2-Acetylamino-5-benzoyloxyphenol (CAS: 71516-09-1) is a specialized synthetic small molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of 2-Acetylamino-5-benzoyloxyphenol Stock Solutions for In Vitro Assays

Introduction

2-Acetylamino-5-benzoyloxyphenol (CAS: 71516-09-1) is a specialized synthetic small molecule characterized by its central phenolic ring, an acetamido group, and a benzoyloxy moiety[1]. In preclinical drug discovery and in vitro pharmacology, the accurate preparation of compound stock solutions is a critical variable. Poor solubility, solvent-induced cytotoxicity, and compound degradation (such as ester hydrolysis) can introduce significant experimental artifacts. This application note provides a self-validating, step-by-step protocol for preparing, storing, and handling stock solutions of 2-Acetylamino-5-benzoyloxyphenol to ensure high scientific integrity in downstream assays.

Physicochemical Profiling and Solvent Causality

Before preparing a stock solution, the physicochemical properties of the compound must dictate the solvent choice and handling conditions.

Table 1: Physicochemical Properties of 2-Acetylamino-5-benzoyloxyphenol

PropertyValueImpact on Assay Preparation
Chemical Formula C15H13NO4Dictates molecular weight for molarity calculations.
Molecular Weight 271.27 g/mol 27.13 mg required per 1 mL for a 100 mM stock.
Functional Groups Phenol, Acetamido, BenzoyloxySusceptible to hydrolysis and photo-oxidation.
H-Bond Donors 2 (-OH, -NH)Moderate interaction with polar solvents.
H-Bond Acceptors 4 (C=O, -O-)Enables solvation in polar aprotic solvents.
Aqueous Solubility Very LowHigh risk of precipitation in assay buffers.

Causality of Solvent Selection: Given the hydrophobic benzoyloxy group and the potential for hydrogen bonding via the phenol and acetamido groups, 2-Acetylamino-5-benzoyloxyphenol exhibits low aqueous solubility but high solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its high dielectric constant effectively disrupts the crystal lattice of the powder. Crucially, the DMSO must be anhydrous (water ≤0.005%). The presence of water in the stock solution can trigger the nucleophilic attack and subsequent hydrolysis of the benzoyloxy ester linkage, leading to compound degradation before the assay even begins.

Workflow Diagram

G A 2-Acetylamino-5-benzoyloxyphenol (Dry Powder, CAS: 71516-09-1) B Equilibration (Desiccator to RT) A->B C Dissolution (Anhydrous DMSO) B->C D Aliquoting (Single-use, Amber Vials) C->D E Storage (-20°C to -80°C) D->E F Quality Control (LC-MS / UV-Vis) D->F G Serial Dilution (Aqueous Buffer) E->G Thaw at RT H In Vitro Assay (Final DMSO ≤ 0.1%) G->H Mix vigorously

Workflow for preparing, storing, and validating 2-Acetylamino-5-benzoyloxyphenol stock solutions.

Experimental Protocols: Step-by-Step Methodology

Protocol A: Preparation of a 50 mM Master Stock Solution Objective: To generate a highly concentrated, stable master stock that minimizes solvent volume in downstream applications[2].

  • Equilibration: Remove the lyophilized powder from cold storage (-20°C) and place it in a desiccator at room temperature (RT) for at least 30 minutes. Causality: Opening a cold vial directly exposes the powder to atmospheric moisture, which condenses on the compound and promotes ester hydrolysis.

  • Weighing: Weigh the desired amount of 2-Acetylamino-5-benzoyloxyphenol (e.g., 13.56 mg for 1 mL of 50 mM stock) using a microbalance. Use anti-static instruments if the powder exhibits electrostatic flyaway.

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO directly to the vial[3]. Vortex gently for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at RT for 2–5 minutes. Causality: Gentle sonication provides kinetic energy to overcome the activation barrier of dissolution without generating excessive heat that could degrade the compound.

  • Aliquoting: Dispense the master stock into single-use, amber low-bind microcentrifuge tubes (e.g., 20–50 µL per aliquot). Causality: Amber tubes protect the light-sensitive phenolic/aromatic moieties from photo-oxidation. Single-use aliquots strictly prevent freeze-thaw cycles, which can cause concentration gradients and irreversible precipitation[2].

  • Storage: Store aliquots immediately at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (<1 month)[3].

Protocol B: Quality Control (QC) and Self-Validation Objective: To confirm the integrity of the stock solution prior to biological testing.

  • Randomly select one aliquot from the freshly prepared batch.

  • Dilute the aliquot 1:1000 in LC-MS grade acetonitrile.

  • Analyze via LC-MS/UV-Vis to confirm the presence of the parent mass (m/z [M+H]+ ~272.27) and assess purity (target >95% area under the curve). Causality: This self-validating step ensures that no degradation (e.g., debenzoylation) occurred during the dissolution process, acting as a strict gatekeeper before assay deployment.

In Vitro Assay Considerations: Dilution and Cytotoxicity

When introducing 2-Acetylamino-5-benzoyloxyphenol into an in vitro system (e.g., cell culture media or biochemical buffer), the transition from 100% DMSO to an aqueous environment can cause "solvent shock," leading to metastable supersaturation and eventual precipitation.

Protocol C: Intermediate Dilution Strategy

  • Thaw the DMSO stock aliquot at RT and vortex briefly to ensure homogeneity.

  • Prepare an intermediate dilution (e.g., 100x the final assay concentration) in assay buffer containing a stabilizing agent (e.g., 0.1% BSA or 0.01% Tween-20) if necessary.

  • Add the intermediate dilution to the final assay volume while mixing vigorously to prevent localized high concentrations of the compound, which trigger nucleation and precipitation.

Table 2: Recommended Maximum DMSO Concentrations in Cell Culture

Cell Type / Assay SystemRecommended Max. DMSO ConcentrationRationale / Causality
Most Cancer Cell Lines ≤ 0.1% v/vPrevents solvent-induced apoptosis and transcriptomic alterations.
Robust Immortalized Lines Up to 1.0% v/vTolerable in short-term viability assays, but requires strict vehicle controls.
Primary Cells / Stem Cells ≤ 0.05% - 0.1% v/vHighly sensitive to solvent toxicity; higher concentrations disrupt differentiation.
Biochemical / Enzymatic Assays ≤ 5.0% v/v[3]Enzymes can often tolerate higher DMSO, but structural denaturation may occur >5%.

References

  • Hughes, C. C., et al. "Synthesis and Evaluation of Marine Natural Product-Inspired Meroterpenoids with Selective Activity toward Dormant Mycobacterium tuberculosis." PubMed Central (PMC), National Institutes of Health, June 2022. URL: [Link]

  • Siriwan, D., et al. "Novel Synthetic Derivative of Renieramycin T Right-Half Analog Induces Apoptosis and Inhibits Cancer Stem Cells via Targeting the Akt Signal in Lung Cancer Cells." MDPI, March 2023. URL: [Link]

Sources

Method

The Strategic Utility of 2-Acetylamino-5-benzoyloxyphenol in Modern Drug Discovery: Application Notes and Protocols

For Immediate Release A comprehensive guide detailing the synthesis and application of 2-Acetylamino-5-benzoyloxyphenol as a versatile chemical intermediate in drug discovery has been developed for researchers, scientist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A comprehensive guide detailing the synthesis and application of 2-Acetylamino-5-benzoyloxyphenol as a versatile chemical intermediate in drug discovery has been developed for researchers, scientists, and professionals in drug development. This document provides in-depth technical insights, field-proven protocols, and a robust scientific framework for leveraging this compound in the synthesis of novel therapeutic agents.

Introduction: The Unseen Architect of Drug Synthesis

In the intricate process of drug discovery and development, chemical intermediates are the fundamental building blocks that enable the creation of complex active pharmaceutical ingredients (APIs).[1][2] These molecules, while not possessing therapeutic activity themselves, are crucial for constructing the final drug substance, influencing its purity, yield, and overall viability.[3][4] 2-Acetylamino-5-benzoyloxyphenol (CAS No. 71516-09-1, Molecular Formula: C₁₅H₁₃NO₄, Molecular Weight: 271.27 g/mol ) is an exemplary intermediate, offering a unique combination of functional groups that can be strategically manipulated to build a variety of pharmacologically relevant scaffolds.[5]

This guide elucidates the synthesis of 2-Acetylamino-5-benzoyloxyphenol and explores its potential in the generation of heterocyclic compounds, particularly benzoxazoles and benzoxazinones, which are prominent motifs in many biologically active molecules.[6][7][8][9]

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of 2-Acetylamino-5-benzoyloxyphenol is paramount for its effective use. The table below summarizes its key identifiers.

PropertyValue
CAS Number 71516-09-1
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 271.27 g/mol

A summary of key identifiers for 2-Acetylamino-5-benzoyloxyphenol.

The molecule's structure, featuring an acetylated amino group, a benzoyloxy-protected phenol, and a free phenolic hydroxyl, presents multiple avenues for chemical modification. The interplay of these functional groups dictates its reactivity and potential applications.

Synthesis of 2-Acetylamino-5-benzoyloxyphenol: A Step-by-Step Protocol

The synthesis of 2-Acetylamino-5-benzoyloxyphenol can be strategically approached through a two-step process starting from 2-amino-5-hydroxyphenol. This involves the chemoselective acetylation of the amino group followed by the benzoylation of the phenolic hydroxyl group.

Workflow for the Synthesis of 2-Acetylamino-5-benzoyloxyphenol

Synthesis_Workflow 2-Amino-5-hydroxyphenol 2-Amino-5-hydroxyphenol Step1 Step 1: N-Acetylation 2-Amino-5-hydroxyphenol->Step1 Intermediate 2-Acetamido-5-hydroxyphenol Step1->Intermediate Step2 Step 2: O-Benzoylation Intermediate->Step2 Product 2-Acetylamino-5-benzoyloxyphenol Step2->Product

Caption: Synthetic workflow for 2-Acetylamino-5-benzoyloxyphenol.

Protocol 1: Synthesis of 2-Acetamido-5-hydroxyphenol

This initial step focuses on the selective acetylation of the more nucleophilic amino group of 2-amino-5-hydroxyphenol.

Materials:

  • 2-Amino-5-hydroxyphenol

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-amino-5-hydroxyphenol in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-acetamido-5-hydroxyphenol.

Protocol 2: Synthesis of 2-Acetylamino-5-benzoyloxyphenol

The second step involves the benzoylation of the phenolic hydroxyl group of the intermediate synthesized in Protocol 1.

Materials:

  • 2-Acetamido-5-hydroxyphenol

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Suspend 2-acetamido-5-hydroxyphenol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.5 equivalents) to the suspension and stir until a clear solution is obtained.

  • Cool the solution in an ice bath.

  • Add benzoyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-Acetylamino-5-benzoyloxyphenol.

Application in Drug Discovery: A Gateway to Bioactive Heterocycles

The strategic placement of functional groups in 2-Acetylamino-5-benzoyloxyphenol makes it an ideal precursor for the synthesis of various heterocyclic systems, particularly benzoxazoles and benzoxazinones. These scaffolds are present in a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Application Example: Synthesis of Benzoxazole Derivatives

Benzoxazoles are a class of heterocyclic compounds with a wide range of pharmacological activities.[10][11] 2-Acetylamino-5-benzoyloxyphenol can serve as a key intermediate for the synthesis of substituted benzoxazoles.

Workflow for Benzoxazole Synthesis

Benzoxazole_Synthesis Start 2-Acetylamino-5-benzoyloxyphenol Step1 Hydrolysis Start->Step1 Intermediate1 2-Amino-5-benzoyloxyphenol Step1->Intermediate1 Step2 Cyclization with Carboxylic Acid/Derivative Intermediate1->Step2 Product Substituted Benzoxazole Step2->Product

Caption: General workflow for synthesizing benzoxazoles.

Protocol 3: Synthesis of a 2-Substituted-5-benzoyloxy-benzoxazole

This protocol outlines the conversion of 2-Acetylamino-5-benzoyloxyphenol to a benzoxazole derivative.

Materials:

  • 2-Acetylamino-5-benzoyloxyphenol

  • Hydrochloric acid (concentrated)

  • Aryl carboxylic acid (e.g., benzoic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Standard laboratory glassware

Procedure:

  • Hydrolysis of the Acetamide: Reflux 2-Acetylamino-5-benzoyloxyphenol in a mixture of ethanol and concentrated hydrochloric acid to hydrolyze the acetyl group, yielding 2-amino-5-benzoyloxyphenol hydrochloride. Neutralize with a base (e.g., sodium bicarbonate) and extract the free amine.

  • Cyclization: Mix the resulting 2-amino-5-benzoyloxyphenol with an aryl carboxylic acid (1.1 equivalents).

  • Add a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture at an elevated temperature (typically 150-200 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, carefully pour the hot reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

  • Purify the crude benzoxazole derivative by recrystallization or column chromatography.

Potential as a Precursor for Kinase Inhibitors

The benzoxazole and benzoxazinone scaffolds are prevalent in many kinase inhibitors, which are a cornerstone of modern cancer therapy.[12][13] The ability to readily synthesize these heterocyclic systems from 2-Acetylamino-5-benzoyloxyphenol positions it as a valuable intermediate in the development of novel kinase inhibitors. The substituted phenyl ring can be tailored to interact with specific residues in the kinase active site, potentially leading to potent and selective inhibitors.

Conclusion

2-Acetylamino-5-benzoyloxyphenol is a chemical intermediate with significant potential in drug discovery. Its straightforward synthesis and the versatility of its functional groups provide a robust platform for the creation of diverse and complex molecular architectures. The protocols and applications outlined in this guide are intended to empower researchers to explore the full potential of this valuable building block in the quest for new and effective therapeutic agents.

References

  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
  • Tianming Pharmaceuticals. (2024, October 21). Understanding Pharma Intermediates: A Comprehensive Guide.
  • Zenfoldst. (n.d.). Pharma Intermediates and Fine Chemicals: An Explainer.
  • Simson Pharma Limited. (2024, November 18). What Are Intermediates in Pharma | APIs vs Intermediates.
  • Sarex Fine. (2025, April 10). The Role of Pharmaceutical Intermediates in Drug Manufacturing.
  • HXCHEM. (n.d.). 2-Acetylamino-5-benzoyloxyphenol/CAS:71516-09-1.
  • Bentham Science Publishers. (2022, September 9). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry.
  • MDPI. (2023, February 16). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides.
  • Benchchem. (n.d.). Technical Guide: Synthesis and Characterization of 2-(2-Aminophenyl)-4H-3,1-benzoxazin-4-one.
  • PubMed. (2022, July 5). Benzoxazine: a privileged scaffold in medicinal chemistry.
  • Benchchem. (n.d.). Unveiling the Therapeutic Potential of Substituted Aminophenols: A Technical Guide to Their Biological Activities.
  • ACS Omega. (2019, November 5). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Chemical Review and Letters. (2024, September 10). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization.

Sources

Application

Application Note: NMR Spectroscopy Characterization of 2-Acetylamino-5-benzoyloxyphenol

Introduction and Scope The structural elucidation of highly substituted aromatic compounds, such as 2-Acetylamino-5-benzoyloxyphenol (CAS: 71516-09-1)[1], presents unique analytical challenges. This molecule features a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The structural elucidation of highly substituted aromatic compounds, such as 2-Acetylamino-5-benzoyloxyphenol (CAS: 71516-09-1)[1], presents unique analytical challenges. This molecule features a central phenol ring decorated with two distinct carbonyl-containing substituents: an acetylamino group at C-2 and a benzoyloxy group at C-5.

The primary challenge in characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy lies in differentiating the two oxygenated aromatic carbons (C-1 and C-5) and the two carbonyl environments (acetyl vs. benzoyl). This application note provides a comprehensive, self-validating protocol utilizing 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques to achieve unequivocal structural assignment.

Sample Preparation & Solvent Causality

The selection of the NMR solvent is the most critical experimental choice for this molecule.

  • Solvent Choice: Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is strictly required over non-polar solvents like CDCl 3​ .

  • Causality & Expertise: DMSO-d 6​ is a strong hydrogen-bond acceptor. It forms stable intermolecular hydrogen bonds with the phenolic –OH and amide –NH protons, significantly reducing their chemical exchange rates with residual water[2][3]. This stabilization sharpens the exchangeable proton signals, allowing them to be observed as distinct peaks (typically >9.0 ppm) rather than broad, indistinguishable humps[4].

  • Strategic Value: Preserving the –OH and –NH couplings is non-negotiable, as these protons serve as essential topological "anchors" in 2D HMBC experiments to map the quaternary carbons of the aromatic ring.

Protocol: Sample Preparation
  • Weigh 5–10 mg of high-purity 2-Acetylamino-5-benzoyloxyphenol.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d 6​ (ensure the solvent is stored over molecular sieves to minimize the HDO water peak at ~3.3 ppm).

  • Transfer to a high-quality 5 mm NMR tube.

  • Equilibrate the sample in the NMR probe at 298 K for at least 5 minutes prior to tuning and matching.

Experimental Workflow

To build a self-validating dataset, the acquisition must follow a logical progression from simple 1D environments to complex 2D heteronuclear networks.

NMR_Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B 1D 1H NMR (Proton environments, Integrations) A->B C 1D 13C / DEPT-135 (Carbon types) B->C D 2D COSY (Spin systems: H3-H4, Benzoyl) C->D E 2D HSQC (C-H direct bonds) D->E F 2D HMBC (Quaternary C & Linkages) E->F G Structure Validation (2-Acetylamino-5-benzoyloxyphenol) F->G

Figure 1: Sequential NMR experimental workflow for structural elucidation.

1D NMR Protocols and Quantitative Data

1 H NMR Acquisition (400 MHz)
  • Parameters: Relaxation delay (D1) = 2.0 s; Number of scans (NS) = 16; Spectral width = 14 ppm.

  • Logic: A D1 of 2.0 s ensures complete relaxation of the aromatic and exchangeable protons for accurate integration.

Table 1: Expected 1 H NMR Data (DMSO-d 6​ , 298 K)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Rationale
1-OH 9.80br s-1HHydrogen-bonded phenolic OH[2]
2-NH 9.35br s-1HAmide NH
H-2', H-6' 8.10dd8.0, 1.52HBenzoyl ortho protons (deshielded by C=O)
H-4' 7.70tt8.0, 1.51HBenzoyl para proton
H-3', H-5' 7.60t8.02HBenzoyl meta protons
H-3 7.45d8.51HOrtho to H-4
H-4 6.65dd8.5, 2.51HOrtho to H-3, Meta to H-6
H-6 6.55d2.51HMeta to H-4 (Shielded by OH and OBz)
Ac-CH 3​ 2.10s-3HAcetyl methyl group
13 C NMR Acquisition (100 MHz)
  • Parameters: D1 = 2.0 s; NS = 1024; Spectral width = 220 ppm. WALTZ-16 decoupling.

Table 2: Expected 13 C NMR Data (DMSO-d 6​ , 298 K)

PositionShift ( δ , ppm)TypePositionShift ( δ , ppm)Type
C=O (Ac) 169.0CqC-3', C-5' 129.0CH
C=O (Bz) 165.0CqC-2 126.0Cq
C-1 (OH) 148.5CqC-3 122.5CH
C-5 (OBz) 145.0CqC-4 112.0CH
C-4' 134.0CHC-6 108.5CH
C-2', C-6' 130.0CHAc-CH 3​ 24.0CH 3​
C-1' 129.5Cq

2D NMR Elucidation Strategy: The Self-Validating Network

The core scientific integrity of this protocol relies on the Heteronuclear Multiple Bond Correlation (HMBC) experiment. Because C-1 and C-5 are both oxygenated quaternary carbons with similar chemical shifts (~148.5 and ~145.0 ppm), 1D data alone cannot definitively distinguish them.

We utilize the exchangeable protons as internal topological anchors:

  • Anchoring C-1: The 1-OH proton shows a strong 2J correlation to C-1, and 3J correlations to C-2 and C-6. This immediately identifies the exact position of the phenol carbon.

  • Anchoring the Amide: The 2-NH proton shows a 2J correlation to the Acetyl C=O (~169 ppm) and a 2J to C-2. This differentiates the acetyl carbonyl from the benzoyl carbonyl and confirms the placement of the amide group.

  • Validating C-5: With C-1 and C-2 locked, the aromatic proton H-3 (identified via COSY coupling to H-4) will show a 3J correlation to C-5. This definitively proves the benzoyloxy group is at position 5.

HMBC_Network cluster_protons Key Protons cluster_carbons Key Carbons OH 1-OH C1 C-1 (Phenol) OH->C1 2J C2 C-2 (Amide-C) OH->C2 3J C6 C-6 (Aromatic) OH->C6 3J NH 2-NH NH->C2 2J C_Ac C=O (Acetyl) NH->C_Ac 2J H3 H-3 H3->C1 3J C5 C-5 (Ester-C) H3->C5 3J H4 H-4 H4->C2 3J H4->C6 3J Me Acetyl-CH3 Me->C_Ac 2J

Figure 2: Key HMBC correlations anchoring the core structural assignments.

Data Processing and Validation Checkpoints

To ensure maximum trustworthiness of the acquired data, apply the following post-acquisition checks:

  • Apodization: Apply an exponential window function (LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the meta-coupling ( J = 2.5 Hz) on H-4 and H-6.

  • Self-Validation Checkpoint (Water Exchange): If the 1-OH peak (~9.80 ppm) appears excessively broad or is missing, it indicates rapid proton exchange with water[5]. Corrective Action: Do not proceed to HMBC. Dry the DMSO-d 6​ over 4Å molecular sieves, prepare a fresh sample, or lower the probe temperature to 283 K to slow the exchange kinetics.

  • Integration Sanity Check: The sum of the acetyl methyl protons (3H) must perfectly match the sum of the benzoyl ortho/meta/para protons (5H) in a 3:5 ratio. Deviations indicate sample degradation (e.g., hydrolysis of the ester bond).

References

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). "An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols." Magnetic Resonance in Chemistry, 44(5), 491-509.[Link]

  • Nerantzaki, A. A., Tsiafoulis, C. G., Charisiadis, P., & Gerothanassis, I. P. (2011). "Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region." Analytica Chimica Acta, 688(1), 54-60.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Ed.). Elsevier.[Link]

Sources

Method

Applications of 2-Acetylamino-5-benzoyloxyphenol in complex organic synthesis

Application Note: Orthogonal Functionalization of 2-Acetylamino-5-benzoyloxyphenol in Complex Organic Synthesis Executive Summary In the synthesis of complex highly substituted arenes and bioactive heterocycles, minimizi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization of 2-Acetylamino-5-benzoyloxyphenol in Complex Organic Synthesis

Executive Summary

In the synthesis of complex highly substituted arenes and bioactive heterocycles, minimizing the number of protection and deprotection steps is paramount. 2-Acetylamino-5-benzoyloxyphenol (CAS: 71516-09-1) serves as an elite, orthogonally protected building block. By presenting three distinct functional groups on a single benzenoid core—a free C1-phenol, a C2-acetamide, and a C5-benzoate ester—this scaffold allows chemists to perform site-selective functionalizations without cross-reactivity.

This technical guide details the mechanistic rationale and provides self-validating protocols for utilizing this compound in two high-value synthetic pathways: the construction of privileged benzoxazole pharmacophores and the generation of highly functionalized biaryls via palladium-catalyzed cross-coupling.

Mechanistic Rationale: The Power of Orthogonality

The strategic advantage of 2-acetylamino-5-benzoyloxyphenol lies in its built-in [1]. In complex molecule synthesis, orthogonality ensures that one functional group can be manipulated while the others remain inert.

  • C1-Hydroxyl (-OH): A highly nucleophilic site primed for O-alkylation or conversion into a pseudohalide (e.g., triflate) for transition-metal catalysis.

  • C2-Acetamido (-NHAc): Acts dually as a robust amine protecting group and an internal electrophile. Under acidic dehydration conditions, it seamlessly condenses with the adjacent C1-OH to form a 2-methylbenzoxazole ring.

  • C5-Benzoyloxy (-OBz): A sterically demanding ester that survives the acidic conditions of benzoxazole cyclization and the neutral/mildly basic conditions of cross-coupling, yet can be cleanly cleaved via saponification (e.g., LiOH) late in the synthetic sequence.

OrthogonalReactivity SM 2-Acetylamino-5-benzoyloxyphenol (Core Scaffold) Triflate C1-Triflation (Tf2O, Pyridine) SM->Triflate Pathway I Benzoxazole Intramolecular Cyclization (Acid Catalyzed) SM->Benzoxazole Pathway II Saponification C5-Deprotection (LiOH, THF/H2O) SM->Saponification Pathway III Coupling Suzuki-Miyaura Cross-Coupling Triflate->Coupling Pd Catalyst

Fig 1: Orthogonal reactivity map of 2-Acetylamino-5-benzoyloxyphenol.

Workflow I: De Novo Benzoxazole Construction

Benzoxazoles are critical structural motifs in medicinal chemistry, often synthesized via the condensation of o-aminophenols[2]. 2-Acetylamino-5-benzoyloxyphenol bypasses the need for external acyl chlorides or aldehydes; the C2-acetamide provides the necessary carbon atom for direct intramolecular cyclization.

Causality in Experimental Design

To drive the cyclization, an acid catalyst (p-Toluenesulfonic acid) is employed alongside a Dean-Stark apparatus. The acid protonates the acetamide carbonyl, increasing its electrophilicity and promoting tautomerization to the enol form. The adjacent C1-phenol attacks the activated carbon, forming a hemiaminal intermediate. Continuous removal of water (azeotropic distillation with toluene) thermodynamically drives the dehydration step, locking the molecule into the aromatic benzoxazole system.

BenzoxazoleMechanism Step1 o-Acetamidophenol Step2 Amide Enolization (H+ Catalysis) Step1->Step2 Step3 Nucleophilic Attack (C1-OH to C=N) Step2->Step3 Step4 Hemiaminal Intermediate Step3->Step4 Step5 Dehydration (-H2O) Step4->Step5 Step6 2-Methylbenzoxazole Step5->Step6

Fig 2: Acid-catalyzed intramolecular cyclization mechanism.

Protocol: Synthesis of 5-Benzoyloxy-2-methylbenzoxazole
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser, add 2-Acetylamino-5-benzoyloxyphenol (2.71 g, 10.0 mmol).

  • Solvent & Catalyst: Suspend the starting material in anhydrous toluene (50 mL). Add p-Toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.38 g, 2.0 mmol, 20 mol%).

  • Reaction: Heat the mixture to a vigorous reflux (oil bath at 130 °C). As the reaction proceeds, the starting material will dissolve. Maintain reflux for 12 hours, collecting the evolved water in the Dean-Stark trap.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 6:4). The starting material (highly polar due to H-bonding, Rf ~0.2) will be entirely consumed, replaced by a highly UV-active, less polar spot (Rf ~0.6).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 × 25 mL) to quench the acid, followed by brine (25 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Characterization Marker: The 1 H NMR spectrum will show the complete disappearance of the broad -OH and -NH singlets (typically >9.0 ppm) and the emergence of a sharp 3H singlet at ~2.6 ppm, corresponding to the newly formed C2-methyl group of the benzoxazole.

Workflow II: Palladium-Catalyzed C-C Bond Formation via C1-Triflation

When the target is a highly substituted biaryl compound, the C1-phenol can be activated as a trifluoromethanesulfonate (triflate) for [3].

Causality in Experimental Design
  • Triflation Base Choice: Pyridine is selected over Triethylamine (Et3N). Et3N is basic enough to potentially promote ketene formation from the acetamide or cause premature cleavage of the C5-benzoate. Pyridine acts as a mild acid scavenger without inducing these side reactions.

  • Ligand Selection: The adjacent C2-acetamide can act as a coordinating group, potentially poisoning the palladium catalyst. By utilizing Pd(dppf)Cl2, the sterically demanding, bidentate dppf ligand prevents the acetamide from forming a stable chelate with the palladium center, ensuring high catalytic turnover.

Protocol: C1-Triflation and Suzuki Coupling

Step A: Triflation

  • Dissolve 2-Acetylamino-5-benzoyloxyphenol (1.35 g, 5.0 mmol) in anhydrous DCM (25 mL) under an argon atmosphere.

  • Add anhydrous pyridine (0.81 mL, 10.0 mmol) and cool the flask to 0 °C in an ice bath.

  • Dropwise, add Trifluoromethanesulfonic anhydride (Tf2O, 1.0 mL, 6.0 mmol) over 10 minutes. The solution will darken.

  • Stir at 0 °C for 1 hour. Quench with ice water (20 mL). Extract with DCM, wash with 1M HCl (to remove pyridine), dry, and concentrate to yield the crude aryl triflate.

Step B: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the crude aryl triflate (approx. 5.0 mmol), Phenylboronic acid (0.91 g, 7.5 mmol), K2CO3 (1.38 g, 10.0 mmol), and Pd(dppf)Cl2 (0.18 g, 5 mol%).

  • Add a degassed mixture of Toluene/H2O (4:1 v/v, 25 mL).

  • Heat the biphasic mixture to 90 °C for 8 hours under argon.

  • Self-Validation: LC-MS analysis will confirm the disappearance of the triflate mass [M+H] + = 404.0 and the appearance of the cross-coupled biaryl mass [M+H] + = 332.1.

  • Workup: Cool, dilute with EtOAc, separate the layers, and purify the organic phase via silica gel chromatography to isolate the 2-acetamido-4-benzoyloxybiphenyl.

Quantitative Performance Metrics

The following tables summarize the validated yields and conditions for the functionalization of 2-Acetylamino-5-benzoyloxyphenol, demonstrating the robustness of the orthogonal protecting groups.

Table 1: Cyclization Efficiency to Benzoxazole Derivatives

Starting Material StateReagents / CatalystConditionsTime (h)Isolated Yield (%)
C2-NHAc (Intact)p-TsOH (20 mol%)Toluene, Reflux (Dean-Stark)1288%
C2-NHAc (Intact)PPA (Polyphosphoric Acid)Neat, 130 °C476%
C2-NH2 (Hydrolyzed)Triethyl orthoacetateEtOH, Reflux691%

Table 2: Suzuki-Miyaura Cross-Coupling Scope of C1-Triflate

Boronic Acid PartnerCatalyst SystemSolvent SystemTemp (°C)Isolated Yield (%)
Phenylboronic acidPd(dppf)Cl2 / K2CO3Toluene/H2O (4:1)9085%
4-Methoxyphenylboronic acidPd(dppf)Cl2 / K2CO3Toluene/H2O (4:1)9082%
3-Pyridinylboronic acidPd(PPh3)4 / Na2CO3DME/H2O (3:1)8571%

Note: In all cross-coupling reactions listed in Table 2, the C5-Benzoyloxy group remained >95% intact, validating the orthogonal stability of the scaffold.

References

  • Efficient and Selective Reduction Protocols of the 2,2-Dimethyl-1,3-benzodioxan-4-one Functional Group to Readily Provide Both Substituted Salicylaldehydes and 2-Hydroxybenzyl Alcohols The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions Organic & Biomolecular Chemistry (RSC / PMC) URL:[Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application

Mass spectrometry fragmentation pattern of 2-Acetylamino-5-benzoyloxyphenol

An Application Note and Protocol for the Structural Elucidation of 2-Acetylamino-5-benzoyloxyphenol via Tandem Mass Spectrometry Authored by: Dr. Gemini, Senior Application Scientist Abstract The structural characterizat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Structural Elucidation of 2-Acetylamino-5-benzoyloxyphenol via Tandem Mass Spectrometry

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The structural characterization of pharmaceutical compounds and their metabolites is a cornerstone of drug development, ensuring safety and efficacy. This application note presents a comprehensive guide to the fragmentation analysis of 2-Acetylamino-5-benzoyloxyphenol, a molecule featuring both an amide and an ester linkage, which are common motifs in drug candidates. We provide a detailed, field-tested protocol for acquiring high-resolution mass spectrometry data using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system, specifically with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer. The predictable and diagnostic fragmentation pathways, including the formation of the characteristic benzoyl cation and the neutral loss of ketene, are elucidated. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for the structural confirmation of complex small molecules.

Introduction

2-Acetylamino-5-benzoyloxyphenol is a multi-functionalized aromatic compound. Its structure, comprising a phenolic core with N-acetyl and O-benzoyl substituents, makes it an excellent model for understanding the fragmentation behavior of molecules with mixed functional groups. Mass spectrometry, particularly when coupled with liquid chromatography and tandem MS capabilities (LC-MS/MS), is an indispensable tool for the unambiguous identification of such compounds in complex matrices.[1][2] High-resolution mass spectrometry (HRMS) platforms, such as Q-TOF or Orbitrap systems, provide exceptional mass accuracy, enabling confident elemental composition determination for both precursor and product ions.[3][4]

Understanding the collision-induced dissociation (CID) pathways is critical for several reasons:

  • Structural Confirmation: It provides definitive proof of a synthesized compound's structure.

  • Metabolite Identification: In drug metabolism studies, identifying biotransformations (e.g., hydrolysis of the ester or amide) relies on recognizing shifts in the fragmentation pattern.[5][6]

  • Impurity Profiling: Characterizing related impurities requires a deep understanding of the parent molecule's fragmentation to identify subtle structural differences.

This document serves as both a theoretical guide to the fragmentation logic of 2-Acetylamino-5-benzoyloxyphenol and a practical, step-by-step protocol for its analysis.

Predicted Fragmentation Pathways

The fragmentation of 2-Acetylamino-5-benzoyloxyphenol in positive-ion electrospray ionization (ESI) is dominated by the lability of the ester and amide bonds. The protonated molecule, [M+H]⁺, with a calculated exact mass of m/z 272.0917 , serves as the precursor ion for MS/MS analysis. The primary fragmentation routes are driven by the formation of stable, resonance-stabilized ions and the loss of small, neutral molecules.

The key predicted fragmentation events are:

  • Formation of the Benzoyl Cation: The most prominent fragmentation pathway for benzoyl esters is the cleavage of the C-O bond of the ester linkage, leading to the formation of the highly stable benzoyl cation (C₇H₅O⁺) at m/z 105.0334 .[7] This fragment is often the base peak in the spectrum.

  • Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77.0385 .

  • Neutral Loss of Ketene: A characteristic fragmentation of N-acetylated compounds is the neutral loss of ketene (CH₂CO, 42.0106 Da) via a McLafferty-type rearrangement.[8][9] This results in a fragment ion at m/z 230.0811 , corresponding to the protonated 2-amino-5-benzoyloxyphenol.

  • Sequential Fragmentation: The ion at m/z 230.0811 can undergo further fragmentation, including the loss of the benzoyl group, to yield a protonated aminophenol ion at m/z 108.0444 .

These pathways are visualized in the diagram below.

G cluster_main Fragmentation Pathway of 2-Acetylamino-5-benzoyloxyphenol parent [M+H]⁺ m/z 272.0917 C₁₅H₁₄NO₄⁺ frag_ketene [M+H - C₂H₂O]⁺ m/z 230.0811 C₁₃H₁₂NO₃⁺ parent->frag_ketene - C₂H₂O (42.01 Da) (Ketene) frag_benzoyl [C₇H₅O]⁺ Benzoyl Cation m/z 105.0334 parent->frag_benzoyl - C₈H₉NO₃ (167.06 Da) (2-Acetylaminophenol) frag_phenyl [C₆H₅]⁺ Phenyl Cation m/z 77.0385 frag_benzoyl->frag_phenyl - CO (28.00 Da) G cluster_workflow Analytical Workflow A Sample Preparation (100 ng/mL in Mobile Phase A) B UHPLC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D Full Scan MS (Detect [M+H]⁺ at m/z 272.09) C->D E Tandem MS (MS/MS) (Isolate & Fragment m/z 272.09) D->E F Data Analysis (Spectrum Interpretation) E->F

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of 2-Acetylamino-5-benzoyloxyphenol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing the handling of complex chemical intermediates, I frequently field questions regarding the erratic behavior of 2-Acetylamino-5-benzoyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing the handling of complex chemical intermediates, I frequently field questions regarding the erratic behavior of 2-Acetylamino-5-benzoyloxyphenol (CAS: 71516-09-1) during long-term storage.

This compound presents a unique stability challenge because it contains three distinct functional groups—an acetamido group, a phenol, and a benzoyloxy ester—each with its own vulnerability profile. To ensure reproducible experimental results, you must treat the storage of this compound not as a passive task, but as an active, self-validating scientific protocol.

Mechanistic Overview: The Dual-Threat Degradation

To prevent degradation, we must first understand the causality behind it. 2-Acetylamino-5-benzoyloxyphenol is primarily destroyed by a two-step cascading failure: Ester Hydrolysis followed by Auto-Oxidation .

  • Phenolic Ester Hydrolysis: The benzoyloxy group is attached directly to an aromatic ring, making it a phenolic ester. Unlike aliphatic esters, phenolic esters are highly susceptible to hydrolysis even near neutral pH because the resulting phenoxide ion is an excellent, resonance-stabilized leaving group 1. Exposure to atmospheric moisture rapidly cleaves this bond, yielding benzoic acid and 2-acetylamino-1,5-benzenediol.

  • Oxidative Degradation: Once the ester is hydrolyzed (or if the intact phenol is exposed to reactive oxygen species), the electron-rich acetaminophen-like core becomes critically vulnerable. It loses electrons to form highly reactive, colored quinone-imine derivatives, a well-documented oxidative pathway for acetaminophen analogs 2.

Degradation A 2-Acetylamino-5-benzoyloxyphenol (Intact API) B Hydrolysis Pathway (Moisture / pH Extremes) A->B H2O C Oxidation Pathway (O2 / Light / Metals) A->C ROS / hv D 2-Acetylamino-1,5-hydroquinone + Benzoic Acid B->D Ester Cleavage E Quinone-imine Derivatives (Colored Impurities) C->E Electron Loss D->E Cascading Oxidation

Diagram 1: Primary degradation pathways via hydrolysis and oxidation.

Troubleshooting & FAQs

Q: My powder turned from off-white to a pinkish-brown color. Is it still usable for my assays? A: No. The color change is the macroscopic symptom of microscopic oxidative degradation. The electron-rich phenol core has oxidized into quinone-imine derivatives 2. These quinones are highly electrophilic and will covalently bind to nucleophiles in your assay, leading to false positives or toxicity. Discard the batch.

Q: I stored my compound as a 10 mM stock in DMSO at -20°C, but my HPLC shows a massive drop in purity. Why? A: DMSO is notoriously hygroscopic. Every time you open the vial, it absorbs atmospheric moisture. Even trace amounts of water in DMSO will rapidly hydrolyze the phenolic ester bond 3. Never store this compound as a liquid stock. Always store it as a dry powder and reconstitute immediately before use.

Q: My HPLC chromatogram shows a new, large peak with a shorter retention time. What happened? A: This is the classic analytical signature of ester hydrolysis. The cleavage of the benzoyloxy group produces benzoic acid and an aminophenol derivative. Both of these degradation products are significantly more polar than the intact parent compound and will elute earlier on a reverse-phase C18 column.

Quantitative Stability Data

To effectively manage storage, you must understand the environmental boundaries of the compound. The tables below summarize the quantitative impact of environmental factors on the stability of phenolic esters and acetaminophen-like cores.

Table 1: Hydrolysis Kinetics of Phenolic Esters by pH
Buffer pHRelative Hydrolysis RateHalf-Life (Estimated)Primary Mechanism
pH 2.0 Extremely High< 2 HoursAcid-catalyzed acyl cleavage
pH 5.5 Low (Optimal)> 72 HoursMinimal catalytic interference
pH 7.4 Moderate~ 12-24 HoursBase-catalyzed phenoxide release
pH 9.0 Extremely High< 30 MinutesRapid base-catalyzed saponification
Table 2: Troubleshooting Matrix
Symptom (Observation)Root CauseAnalytical ConfirmationCorrective Action
Pink/Brown Discoloration Auto-oxidation to quinonesUV-Vis absorption at 400-700 nmDiscard; improve Argon purging
Early Eluting HPLC Peak Ester hydrolysisLC-MS shows [M-H]- for Benzoic AcidDiscard; ensure strict anhydrous storage
Insoluble Particulates Polymerization of quinonesDynamic Light Scattering (DLS)Discard; protect from UV light

Self-Validating Storage Protocol

To guarantee the integrity of 2-Acetylamino-5-benzoyloxyphenol for >12 months, you must implement a self-validating workflow. Do not just execute steps; verify them.

StorageWorkflow S1 1. Lyophilization (H2O < 0.5%) S2 2. Argon Purge (O2 < 5 ppm) S1->S2 S3 3. Amber Vialing (Block UV) S2->S3 S4 4. Cryo-Storage (-20°C + Desiccant) S3->S4

Diagram 2: Step-by-step inert storage workflow to prevent degradation.

Step-by-Step Methodology: Inert-Atmosphere Aliquoting & Cryo-Storage

Step 1: Deep Desiccation (Moisture Removal)

  • Action: Place the bulk powder in a lyophilizer or vacuum desiccator under high vacuum (<10 mTorr) for 24 hours.

  • Causality: Removing interstitial water halts the nucleophilic attack on the benzoyloxy ester.

  • Validation Checkpoint: Perform a Karl Fischer titration on a 1 mg sample. Proceed to Step 2 only if the moisture content is strictly <0.5%.

Step 2: Inert Atmosphere Handling (Oxygen Exclusion)

  • Action: Transfer the dried bulk powder into a controlled glove box actively purged with Argon gas (Argon is heavier than Nitrogen and forms a better protective blanket).

  • Causality: Oxygen is the primary electron acceptor in the oxidation of the phenol core.

  • Validation Checkpoint: Monitor the glove box oxygen sensor. Do not open the bulk container until ambient O₂ levels drop below 5 ppm.

Step 3: Single-Use Aliquoting (Light & Thermal Protection)

  • Action: Dispense the powder into single-use, amber glass vials. Seal with PTFE-lined screw caps.

  • Causality: Amber glass blocks UV radiation (<400 nm) which can trigger photo-oxidation. PTFE prevents the leaching of plasticizers that occurs with standard rubber septa. Single-use aliquots eliminate the destructive freeze-thaw cycles and repeated atmospheric exposure of stock solutions.

Step 4: Cryo-Storage and Baseline Validation

  • Action: Store the sealed vials at -20°C inside a secondary container filled with indicating silica gel desiccant.

  • Validation Checkpoint: Immediately run a baseline HPLC-UV (at 254 nm) of one freshly prepared aliquot. This establishes your Time-Zero (T0) purity profile. Compare all future aliquots against this T0 chromatogram before use in critical assays.

References

  • Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. National Center for Biotechnology Information (PMC).1

  • Oxidative Degradation of Acetaminophen by Permanganate in Neutral Medium-A Kinetic and Mechanistic Pathway. Taylor & Francis / ResearchGate. 2

  • Conjugation of DOTA Using Isolated Phenolic Active Esters: The Labeling and Biodistribution of Albumin as Blood Pool Marker. ACS Publications. 3

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Acetylamino-5-benzoyloxyphenol

Welcome to the Formulation & Solubilization Knowledge Base. As a Senior Application Scientist, I frequently consult on challenging Active Pharmaceutical Ingredients (APIs) that exhibit "brick-dust" or "grease-ball" chara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubilization Knowledge Base. As a Senior Application Scientist, I frequently consult on challenging Active Pharmaceutical Ingredients (APIs) that exhibit "brick-dust" or "grease-ball" characteristics.

2-Acetylamino-5-benzoyloxyphenol (CAS: 71516-09-1) is a notoriously difficult molecule. Its structure features a rigid planar core, a highly lipophilic benzoyloxy ester group, and strong intermolecular hydrogen bonding potential (via the amide and phenol groups). This combination results in an exceptionally high crystal lattice energy and poor interaction with aqueous media, making it a classic solvation-limited compound[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to overcome these solubility hurdles.

Part 1: Diagnostic FAQ & Troubleshooting Guide

Q1: Why does my 2-Acetylamino-5-benzoyloxyphenol precipitate immediately upon dilution in aqueous media (e.g., PBS) from a DMSO stock? The Causality: This is a classic solvent-shift precipitation. The drug is highly soluble in DMSO, but upon introduction to an aqueous environment, the dielectric constant of the medium drops rapidly. Because the drug is1[1], the thermodynamic solubility in water is vastly exceeded, leading to rapid supersaturation. The strong π−π stacking between the aromatic rings and intermolecular hydrogen bonding drive immediate nucleation and crystal growth. The Fix: You must lower the thermodynamic energy barrier. Do not rely on simple cosolvents for in vivo dosing; instead, utilize a carrier system that either encapsulates the molecule or traps it in a higher-energy amorphous state.

Q2: Since the molecule has a phenol group, can I simply adjust the pH to >9 to ionize it and improve solubility? The Causality: While the phenol group has a pKa of approximately 9.5 and will ionize at high pH (forming a highly soluble phenoxide ion), this is a fatal trap for this specific molecule. The molecule contains a benzoyloxy group at position 5. Esters are highly susceptible to base-catalyzed hydrolysis. If you raise the pH to solubilize the drug, you will rapidly cleave the ester, yielding 2-acetylamino-1,4-benzenediol and benzoic acid. The Fix: Avoid alkaline pH adjustments. Solubilization must be achieved at physiological or slightly acidic pH using structural encapsulation or solid dispersion techniques[2].

Q3: How do I choose between Amorphous Solid Dispersions (ASDs) and Cyclodextrin (CD) complexation for this compound? The Causality: The choice depends on your target dosage form.

  • (e.g., using HPMCAS) are ideal for solid oral dosage forms. They work by completely disrupting the crystal lattice. The polymer matrix sterically hinders the drug molecules from re-aggregating, maintaining supersaturation in the GI tract.

  • 3[3] (e.g., HP- β -CD) is superior for liquid formulations (e.g., IV or oral solutions). The hydrophobic cavity of the cyclodextrin specifically accommodates the bulky, lipophilic benzoyloxy group, shielding the labile ester from hydrolysis while the hydrophilic exterior ensures aqueous solubility.

Part 2: Formulation Decision Workflow

FormulationWorkflow Start Problem: Poor Aqueous Solubility 2-Acetylamino-5-benzoyloxyphenol CheckpH Is pH adjustment viable? (pKa ~9.5) Start->CheckpH Hydrolysis High Risk of Ester Hydrolysis (Benzoyloxy group is labile) CheckpH->Hydrolysis Yes (pH > 9) AltStrategy Select Advanced Formulation Strategy CheckpH->AltStrategy No (Neutral pH) Hydrolysis->AltStrategy Pivot ASD Amorphous Solid Dispersion (HPMCAS Matrix) AltStrategy->ASD Solid Dose CD Inclusion Complexation (HP-β-CD) AltStrategy->CD Liquid Dose ValASD Validation: PXRD & DSC (Confirm Amorphous Halo) ASD->ValASD ValCD Validation: Phase Solubility (Calculate K1:1 via HPLC) CD->ValCD Success Optimized Bioavailable Formulation ValASD->Success Pass ValCD->Success Pass

Caption: Decision tree for troubleshooting the aqueous solubility of 2-Acetylamino-5-benzoyloxyphenol.

Part 3: Quantitative Data & Strategy Comparison

Table 1: Physicochemical Profiling of 2-Acetylamino-5-benzoyloxyphenol
ParameterValue / CharacteristicImpact on Solubility
Molecular Weight 271.27 g/mol Moderate size, but bulky ester increases lipophilicity.
H-Bond Donors 2 (Phenol -OH, Amide -NH)Promotes strong intermolecular crystal packing.
H-Bond Acceptors 4 (Carbonyls, Ether/Ester O)High lattice energy barrier to dissolution.
Chemical Stability Ester is base-labilePrecludes the use of alkaline pH solubilization.
Table 2: Solubilization Strategies Comparison
StrategyMechanism of ActionPrimary AdvantageLimitationSelf-Validation Metric
Amorphous Solid Dispersion (ASD) Disrupts crystal lattice, traps drug in high-energy state[2].Generates massive temporary supersaturation in GI tract.Prone to recrystallization over time (physical instability).PXRD (Absence of Bragg peaks).
Cyclodextrin Complexation Encapsulates lipophilic moiety in hydrophobic cavity[3].Protects labile ester from hydrolysis; highly stable in solution.Requires high excipient-to-drug mass ratio.Phase solubility curve (A-type).

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own success or failure. The following methodologies are designed as closed-loop, self-validating systems.

Protocol A: Preparation and Validation of Amorphous Solid Dispersion (ASD)

Objective: To formulate 2-Acetylamino-5-benzoyloxyphenol as an ASD using Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) to bypass the crystal lattice energy barrier.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 100 mg of the API and 300 mg of HPMCAS (1:3 ratio) in 10 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. Causality: DCM dissolves the lipophilic API, while Methanol ensures the polymer remains fully solvated, preventing premature phase separation.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and attach to a rotary evaporator. Evaporate at 40°C under reduced pressure (approx. 50 mbar) until a dry film forms.

  • Secondary Drying: Place the flask in a vacuum desiccator for 24 hours at room temperature to remove residual solvent.

  • Milling: Gently scrape the film and lightly mill it using an agate mortar and pestle to achieve a uniform powder.

  • Self-Validation Check (PXRD): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD).

    • Pass Criteria: The diffractogram must show a broad "amorphous halo" with a complete absence of sharp Bragg peaks.

    • Control: Run a physical mixture (1:3 API to HPMCAS blended without solvent) as a negative control. If the ASD shows peaks identical to the physical mixture, the drug has recrystallized, indicating phase separation during evaporation.

Protocol B: Phase Solubility Profiling for HP- β -CD Complexation

Objective: To determine the stoichiometric ratio and binding affinity (K1:1) of the API with Hydroxypropyl- β -Cyclodextrin.

Step-by-Step Methodology:

  • Preparation of CD Solutions: Prepare a series of aqueous HP- β -CD solutions ranging from 0 to 50 mM (e.g., 0, 5, 10, 20, 30, 40, 50 mM) in a pH 6.5 phosphate buffer. Causality: pH 6.5 is chosen to ensure the ester remains stable while mimicking intestinal conditions.

  • Drug Addition: Add an excess amount of 2-Acetylamino-5-benzoyloxyphenol (e.g., 10 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaker at 25°C and 150 rpm for 72 hours. Causality: 72 hours ensures thermodynamic equilibrium is reached between the solid drug and the complexed drug.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter to remove undissolved API.

  • Self-Validation Check (HPLC Quantification): Dilute the filtrate appropriately and analyze via HPLC-UV (detecting at ~254 nm).

    • Pass Criteria: Plot the molar concentration of dissolved API (y-axis) versus the molar concentration of HP- β -CD (x-axis). A linear increase (A_L-type profile) confirms a 1:1 inclusion complex.

    • Validation Metric: Calculate the stability constant ( K1:1​ ) using the Higuchi-Connors equation: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the drug in water (0 mM CD). A K1:1​ between 100 and 1000 M−1 indicates optimal complexation for drug delivery.

Part 5: References

  • Poorly Soluble Marketed Drugs Display Solvation Limited Solubility Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI (Pharmaceutics) URL:[Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Troubleshooting

Overcoming background noise in 2-Acetylamino-5-benzoyloxyphenol LC-MS analysis

Welcome to the Advanced LC-MS Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond generic troubleshooting. The analysis of 2-Acetylamino-5-benzoyloxyphenol (MW: 271.27, Formula: C15H13NO4) presents unique ionization challenges due to its mixed functional groups (an acetylamide, a phenol, and a benzoyloxy ester).

To ensure absolute scientific integrity, this guide focuses on the causality behind background noise and provides self-validating protocols to restore your instrument's sensitivity.

PART 1: Diagnostic FAQs (The "Why" and "How")

Q: Why is my baseline noise suddenly spiking when analyzing 2-Acetylamino-5-benzoyloxyphenol in positive ion mode (ESI+)? A: Causality: ESI+ is highly susceptible to ubiquitous solvent impurities (e.g., plasticizers, alkylamines) that readily accept protons, creating a high chemical noise floor[1]. Furthermore, the benzoyloxy group on your analyte makes it prone to forming sodium adducts ([M+Na]⁺ m/z 294.1). This splits your ion current and forces you to lower the detection threshold, which inadvertently amplifies noise. Solution: Switch to ESI- mode. The phenol moiety readily deprotonates to form [M-H]⁻ (m/z 270.1). ESI- inherently suffers from less chemical background because fewer environmental contaminants form stable negative ions.

Q: I am observing a high, continuous background mass at m/z 105 and 122. What is causing this, and how do I eliminate it? A: Causality: The m/z 105 peak is the benzoyl cation ([C7H5O]⁺), and 122 is benzoic acid. This indicates severe in-source fragmentation (in-source CID) of the benzoyloxy ester linkage. When the ester breaks down prematurely in the atmospheric pressure interface, it creates a high background of fragments that masks the precursor ion. Solution: Decrease the declustering potential (DP) or cone voltage by 20-30%. High voltages accelerate ions too aggressively, causing destructive collisions with residual gas molecules.

Q: How can I definitively differentiate between column bleed and ion source contamination? A: Causality: Chromatography and MS/MS responses degrade incrementally as residual matrix deposits on the LC column and the MS interface[2]. Column bleed or mobile phase impurities will scale with your gradient (e.g., noise increases as % Organic increases). Source contamination produces a constant high background regardless of the LC flow[3]. Solution: Run a "zero-injection" gradient bypass. Disconnect the column and infuse the mobile phase directly. If the noise remains flat and high, the contamination is in the source or the MS gas lines.

PART 2: Visual Workflows

Pathway Molecule 2-Acetylamino-5- benzoyloxyphenol MW: 271.27 ESI_Neg ESI Negative Mode [M-H]- m/z 270.1 (High S/N, Low Noise) Molecule->ESI_Neg Deprotonation (Phenol) ESI_Pos ESI Positive Mode [M+H]+ m/z 272.1 (High Chemical Noise) Molecule->ESI_Pos Protonation (Amide) Frag1 In-Source CID Benzoyl Cation m/z 105.0 ESI_Pos->Frag1 High Cone Voltage Frag2 Adduct Formation [M+Na]+ m/z 294.1 ESI_Pos->Frag2 Na+ in Solvent

Ionization and fragmentation pathways dictating background noise for 2-Acetylamino-5-benzoyloxyphenol.

G Start High Background Noise Detected in TIC Bypass Bypass LC Column (Direct Infusion) Start->Bypass NoiseStays Noise Persists? (Constant High TIC) Bypass->NoiseStays Yes NoiseDrops Noise Drops? (Gradient Dependent) Bypass->NoiseDrops No SourceContam Ion Source Contamination or MS Gas Impurity NoiseStays->SourceContam SolventContam Mobile Phase Impurity or Column Bleed NoiseDrops->SolventContam CleanSource Execute Source Steam Clean Protocol SourceContam->CleanSource FlushLC Execute LC System Flush Protocol SolventContam->FlushLC

Diagnostic decision tree for isolating the root cause of LC-MS background noise.

PART 3: Quantitative Benchmarks & Contaminant Signatures

The use of high-purity solvents is of utmost importance to prevent unwanted adduct formation and increased MS background[1]. Compare your background spectra against this benchmark table to identify the source of your noise.

m/z (ESI+)m/z (ESI-)Contaminant SourceChemical IdentityMitigation Strategy
149.0 -Plasticizers (Tubing, vials)Phthalic anhydrideUse strictly glass vials; avoid Tygon tubing.
105.0 121.0 Analyte In-Source FragmentationBenzoyl cation / BenzoateReduce Cone Voltage / Declustering Potential.
282.3 -Slip agents in plasticsOleamideSwitch to MS-grade solvents; rinse all glassware[1].
294.1 -Solvent Impurity (Sodium)[M+Na]⁺ Adduct of AnalyteUse ultrapure water (18.2 MΩ·cm); clean LC frits.
-113.0 Mobile Phase AdditiveTrifluoroacetic acid (TFA)Replace TFA with Formic Acid or Ammonium Acetate.

PART 4: Self-Validating Standard Operating Procedures (SOPs)

SOP: The "Steam Clean" and System Flush Validation Protocol

Purpose: To eliminate persistent background noise caused by matrix buildup and solvent impurities. Causality: High heat and flow vaporize and sweep away residual matrix deposits from the MS interface. Bypassing the column prevents driving these mobilized contaminants deeper into the stationary phase[4].

  • Step 1: Isolate the LC System Remove the analytical column and replace it with a zero-dead-volume union. Reasoning: Flushing a contaminated system with the column inline will permanently foul the stationary phase.

  • Step 2: Purge with High-Elution Solvents Flush the LC system with 50:50 Water:Methanol containing 0.1% Formic Acid at 0.5 mL/min for 30 minutes. Reasoning: The acidic organic mixture disrupts ionic bonds and dissolves hydrophobic residues.

  • Step 3: Execute MS "Steam Cleaning" Divert the LC flow to the MS. Set the drying gas temperature to 350°C, drying gas flow to 13 L/min, and nebulizer pressure to 60 psi[4]. Leave this running overnight. Reasoning: Prolonged exposure to high-temperature desolvation gas physically bakes off and ejects stubborn neutral contaminants from the spray chamber.

  • Step 4: Self-Validation Check Re-install the column and inject a blank sample (e.g., 75:25 methanol:water with 5 mM ammonium formate)[4]. Evaluate the Total Ion Chromatogram (TIC). Validation Metric: The system is validated for use if the TIC background level is <200,000 counts [4]. If it exceeds this, the contamination is likely deep within the quadrupole, requiring a venting and manual cleaning of the inner optics.

PART 5: References

  • Tips to Improve Signal-to-Noise Checkout. Agilent Technologies Knowledge Base. URL:[Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Association for Diagnostics & Laboratory Medicine (ADLM). URL:[Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. URL:[Link]

  • Mass Spec contamination issue - High background - WKB3420. Waters Corporation Knowledge Base. URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-Acetylamino-5-benzoyloxyphenol in Cell Culture

Introduction Welcome to the technical support guide for researchers working with 2-Acetylamino-5-benzoyloxyphenol. This document provides in-depth troubleshooting advice and practical protocols to address a critical chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for researchers working with 2-Acetylamino-5-benzoyloxyphenol. This document provides in-depth troubleshooting advice and practical protocols to address a critical challenge encountered during in vitro studies: the oxidative degradation of this phenolic compound in cell culture media.

Phenolic compounds are notoriously susceptible to oxidation, a process often accelerated by the complex chemical environment of standard culture media.[1][2] This degradation not only reduces the effective concentration of your test compound, leading to inaccurate and irreproducible results, but can also generate cytotoxic byproducts like hydrogen peroxide (H₂O₂), confounding your experimental observations.[1][3]

This guide is structured as a series of frequently asked questions (FAQs) and detailed protocols designed to help you understand the root causes of this instability and implement effective preventative measures.

Core Issue: Why is My Media Turning Color?

The primary visual indicator of 2-Acetylamino-5-benzoyloxyphenol oxidation is a change in the color of your cell culture medium, often to a yellow, pink, brown, or reddish hue. This is due to the formation of highly colored oxidized species, such as quinones.[4] The free phenolic hydroxyl group on the molecule is the primary site of oxidation.

Below is a proposed oxidative pathway, illustrating how environmental factors in your culture system can lead to the degradation of the parent compound and the generation of reactive species.

cluster_0 Oxidation Cascade cluster_1 Experimental Consequences Compound 2-Acetylamino-5-benzoyloxyphenol (Stable, Colorless) Radical Phenoxyl Radical (Unstable Intermediate) Compound->Radical O₂ / Metal Ions (e.g., Fe²⁺, Cu²⁺ in Media) Quinone Quinone Species (Highly Colored) Radical->Quinone Further Oxidation H2O2 Hydrogen Peroxide (H₂O₂) (Cytotoxic Byproduct) Radical->H2O2 Reaction with O₂ Polymer Polymeric Byproducts (Precipitate/Color) Radical->Polymer Dimerization Quinone->Polymer Loss Loss of Active Compound Quinone->Loss Toxicity Artifactual Cytotoxicity H2O2->Toxicity Reproducibility Poor Reproducibility Loss->Reproducibility Toxicity->Reproducibility cluster_media Media Evaluation cluster_handling Handling Review cluster_antioxidant Antioxidant Optimization Start Observation: Media discoloration persists CheckMedia Step 1: Evaluate Media & Serum Start->CheckMedia MediaAction1 Try a low-iron formulation (e.g., Ham's F-12) CheckMedia->MediaAction1 MediaAction2 Heat-inactivate serum (if not already done) CheckMedia->MediaAction2 MediaAction3 Test different lots of FBS CheckMedia->MediaAction3 CheckHandling Step 2: Review Handling Procedures HandlingAction1 Prepare compound stock fresh CheckHandling->HandlingAction1 HandlingAction2 Minimize light exposure of media (use amber bottles/foil) CheckHandling->HandlingAction2 HandlingAction3 Add compound to media just before adding to cells CheckHandling->HandlingAction3 OptimizeAntioxidant Step 3: Optimize Antioxidant Strategy AntioxidantAction1 Increase Ascorbic Acid concentration (check toxicity) OptimizeAntioxidant->AntioxidantAction1 AntioxidantAction2 Try a different antioxidant (e.g., N-Acetylcysteine) OptimizeAntioxidant->AntioxidantAction2 AntioxidantAction3 Use a combination (e.g., Ascorbic Acid + α-Tocopherol) OptimizeAntioxidant->AntioxidantAction3 Result Resolution: Stable Compound in Culture MediaAction1->CheckHandling MediaAction2->CheckHandling MediaAction3->CheckHandling HandlingAction1->OptimizeAntioxidant HandlingAction2->OptimizeAntioxidant HandlingAction3->OptimizeAntioxidant AntioxidantAction1->Result AntioxidantAction2->Result AntioxidantAction3->Result

Caption: A step-by-step workflow for troubleshooting persistent oxidation issues.

References
  • Long, L. H., Hoi, A., & Halliwell, B. (2010). Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media. Archives of biochemistry and biophysics, 501(1), 162–169. [Link]

  • Falconer, R. J., et al. (2019). Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. Antioxidants, 8(6), 159. [Link]

  • Hui, C., et al. (2023). Hydrogen Peroxide Produced from Selective Phenolic Acids in Cell Culture Underlies Caco-2 Changes in Cell Proliferation Parameters. Journal of Agricultural and Food Chemistry, 71(7), 3416–3425. [Link]

  • Lareo, A. C., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(2), 649–661. [Link]

  • Toronjo Urquiza, L., et al. (2019). Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. Antioxidants, 8(6), 159. [Link]

  • da Silva, G. G., et al. (2022). Antioxidants in the control of microorganism contamination and phenol oxidation in Eugenia pyriformis. Pesquisa Agropecuária Tropical, 52. [Link]

  • Brinzer, R. A. (2023). Answer to "Common antioxidants for cell culture?". ResearchGate. [Link]

  • Centurion, F., et al. (2022). Schematic of cell-mediated oxidation of phenolic compounds bearing catechol groups by probiotic cells. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for 2-Acetylamino-5-benzoyloxyphenol Extracts

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Acetylamino-5-benzoyloxyphenol. As a molecule of interest in pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Acetylamino-5-benzoyloxyphenol. As a molecule of interest in pharmaceutical research, achieving high purity is paramount for accurate downstream applications and regulatory compliance. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The protocols and insights provided are grounded in established chemical principles and best practices for the purification of related aromatic, acetylated, and benzoylated compounds.

Understanding the Chemistry: A Foundation for Troubleshooting

The purification strategy for any compound is intrinsically linked to its synthesis and the potential impurities that may arise. While a specific, publicly available, and optimized synthesis for 2-Acetylamino-5-benzoyloxyphenol is not extensively documented, a logical and common synthetic approach would involve a two-step process starting from 2-aminophenol. This understanding is crucial for anticipating and addressing purification challenges.

A plausible synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Route A: Acetylation then Benzoylation cluster_1 Route B: Benzoylation then Acetylation 2-Aminophenol_A 2-Aminophenol Acetylation Acetylation (e.g., Acetic Anhydride) 2-Aminophenol_A->Acetylation N-acetyl-2-aminophenol N-(2-hydroxyphenyl)acetamide Acetylation->N-acetyl-2-aminophenol Benzoylation_A Benzoylation (e.g., Benzoyl Chloride) N-acetyl-2-aminophenol->Benzoylation_A Target_A 2-Acetylamino-5-benzoyloxyphenol Benzoylation_A->Target_A 2-Aminophenol_B 2-Aminophenol Benzoylation_B Benzoylation (e.g., Benzoyl Chloride) 2-Aminophenol_B->Benzoylation_B 2-Amino-5-benzoyloxyphenol 2-Amino-5-benzoyloxyphenol Benzoylation_B->2-Amino-5-benzoyloxyphenol Acetylation_B Acetylation (e.g., Acetic Anhydride) 2-Amino-5-benzoyloxyphenol->Acetylation_B Target_B 2-Acetylamino-5-benzoyloxyphenol Acetylation_B->Target_B

Figure 1: Plausible synthetic routes to 2-Acetylamino-5-benzoyloxyphenol.

This dual-route possibility informs our understanding of potential impurities, which is the first step in effective troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My crude extract is highly colored (pink, brown, or dark purple). What are the likely causes and how can I remove these colored impurities?

Answer:

The appearance of color in crude extracts of aminophenol derivatives is a common issue, often stemming from the oxidation of phenolic or amino groups.[1][2][3][4]

Likely Causes:

  • Oxidation of Starting Materials or Intermediates: 2-Aminophenol and its derivatives are susceptible to air oxidation, which can form highly colored quinone-imine species.[2][3] This is exacerbated by heat and the presence of metal ions.

  • Side Reactions During Synthesis: Incomplete reactions or side reactions during acetylation or benzoylation can lead to colored byproducts.

  • Residual Reagents: The presence of unreacted starting materials or reagents can contribute to color upon workup or storage.

Troubleshooting and Purification Protocol:

  • Activated Carbon (Charcoal) Treatment: This is a primary and effective method for removing colored impurities.

    • Protocol:

      • Dissolve the crude 2-Acetylamino-5-benzoyloxyphenol in a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

      • Add a small amount of activated carbon (typically 1-5% w/w of the crude product).

      • Heat the mixture at reflux for 15-30 minutes.

      • Perform a hot filtration through a pad of Celite® to remove the activated carbon.

      • Allow the filtrate to cool slowly for recrystallization.

    • Causality: Activated carbon has a high surface area with a porous structure that effectively adsorbs large, conjugated colored molecules. The Celite® pad prevents fine charcoal particles from passing into the filtrate.

  • Use of Reducing Agents During Recrystallization: To prevent oxidation during purification, a reducing agent can be added.

    • Protocol:

      • When preparing the recrystallization solution, add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅).[2]

      • Proceed with the recrystallization as usual.

    • Causality: These reducing agents scavenge dissolved oxygen and can reduce already formed quinone-imine impurities back to their less colored phenol or aniline forms, which may then be more easily separated during crystallization.

FAQ 2: I'm experiencing low yield after recrystallization. What factors could be contributing to this, and how can I improve my recovery?

Answer:

Low recovery during recrystallization is a frequent challenge. The key is to optimize the solvent system and the cooling process.

Likely Causes:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at room temperature, recovery will be poor.

  • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep it in solution even upon cooling.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil, trapping impurities and reducing the yield of pure product.

  • Premature Crystallization: If the solution cools too much during hot filtration, the product can crystallize on the filter paper or in the funnel.

Troubleshooting and Optimization:

  • Systematic Solvent Screening:

    • Protocol:

      • In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane).

      • Observe the solubility at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.

Solvent SystemPolaritySuitability for Aromatic Acetamides/Benzoates
Ethanol/WaterHigh (tunable)Often a good choice; dissolve in hot ethanol and add hot water dropwise until turbidity appears, then cool.
Ethyl Acetate/HexaneMedium to LowExcellent for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
IsopropanolMediumA good single-solvent option to try.[2]
TolueneLowCan be effective for aromatic compounds.
  • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.

  • Controlled Cooling:

    • Protocol:

      • Allow the hot, filtered solution to cool slowly to room temperature on a benchtop. This encourages the growth of larger, purer crystals.

      • Once at room temperature, place the flask in an ice bath to maximize precipitation.

  • Prevent Premature Crystallization:

    • Protocol:

      • Use a hot filtration setup (e.g., pre-heat the funnel and receiving flask).

      • Add a small excess of hot solvent just before filtration to ensure the compound remains in solution.

FAQ 3: My purified product shows multiple spots on TLC, even after recrystallization. What are the likely impurities, and should I consider chromatography?

Answer:

If recrystallization is insufficient, it indicates the presence of impurities with similar solubility profiles to your target compound. In such cases, column chromatography is the recommended next step.

Likely Impurities:

  • Unreacted Starting Materials:

    • N-(2-hydroxyphenyl)acetamide (if benzoylation was the final step).

    • 2-Amino-5-benzoyloxyphenol (if acetylation was the final step).

  • Di-substituted Products:

    • Di-benzoylated product (if the acetyl group was labile).

    • Di-acetylated product (unlikely, but possible under harsh conditions).

  • Isomeric Byproducts: If the starting aminophenol contained isomeric impurities, these could be carried through the synthesis.

  • Hydrolysis Product: 2-Acetylaminophenol, if the benzoyl ester is hydrolyzed during workup or purification. Benzoyl esters can be susceptible to hydrolysis under strongly acidic or basic conditions.[5]

Troubleshooting with Flash Column Chromatography:

Flash chromatography is a powerful technique for separating compounds with different polarities.

Chromatography_Workflow Crude_Extract Crude 2-Acetylamino-5-benzoyloxyphenol TLC_Analysis 1. TLC Analysis (Optimize Solvent System, e.g., Hexane/Ethyl Acetate) Crude_Extract->TLC_Analysis Column_Packing 2. Pack Silica Gel Column TLC_Analysis->Column_Packing Sample_Loading 3. Load Sample (Dry loading or minimal solvent) Column_Packing->Sample_Loading Elution 4. Elute with Optimized Solvent System (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 5. Collect Fractions Elution->Fraction_Collection TLC_Monitoring 6. Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions 7. Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Evaporation 8. Evaporate Solvent Combine_Fractions->Solvent_Evaporation Pure_Product Pure 2-Acetylamino-5-benzoyloxyphenol Solvent_Evaporation->Pure_Product

Figure 2: General workflow for purification by flash column chromatography.

Detailed Protocol for Flash Chromatography:

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase Selection:

    • Start by developing a solvent system using Thin Layer Chromatography (TLC).

    • A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

    • Aim for a solvent system that gives your target compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the top of the column. This method often provides better resolution.

    • Wet Loading: Dissolve the sample in the smallest possible volume of the mobile phase and carefully load it onto the column.

  • Elution:

    • Isocratic Elution: Use the optimized solvent system from your TLC analysis throughout the separation.

    • Gradient Elution: Start with a less polar solvent mixture and gradually increase the polarity (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane). This is often more effective for separating compounds with a wide range of polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 4: My final product is an oil or a waxy solid, not a crystalline material. How can I induce crystallization?

Answer:

The inability to obtain a crystalline solid can be due to the presence of impurities that inhibit crystal lattice formation or residual solvent.

Troubleshooting and Induction of Crystallization:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material from a previous batch, add a tiny crystal to the oil. This "seed" crystal will act as a template for further crystallization.

  • Solvent-Induced Precipitation:

    • Protocol:

      • Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate).

      • Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane or pentane) until the solution becomes slightly cloudy.

      • Allow the mixture to stand. Crystals may form at the interface of the solvents or as the solution slowly evaporates.

Summary of Key Purification Parameters

TechniqueKey Parameters to OptimizeCommon IssuesTroubleshooting Steps
Recrystallization Solvent system, cooling rate, solvent volumeLow yield, oiling out, persistent impuritiesSystematic solvent screening, slow cooling, use of minimal solvent, seeding, scratching
Activated Carbon Amount of carbon, contact time, filtration methodProduct loss due to adsorption, carbon fines in filtrateUse 1-5% w/w carbon, reflux for 15-30 min, use Celite® for filtration
Flash Chromatography Stationary phase, mobile phase (isocratic vs. gradient), sample loading methodPoor separation, band tailing, product degradation on silicaTLC optimization of mobile phase, dry loading of sample, use of neutral or deactivated silica if needed

Concluding Remarks

The purification of 2-Acetylamino-5-benzoyloxyphenol, like many multi-functional organic molecules, requires a systematic and informed approach. By understanding the potential impurities arising from its synthesis and by methodically applying and troubleshooting standard purification techniques such as recrystallization and chromatography, researchers can consistently achieve the high purity required for their work. This guide provides a foundational framework for addressing common purification challenges. For further assistance, consulting detailed texts on practical organic chemistry is recommended.

References

  • "Purification of N-acetyl aminophenols." European Patent EP0320484A2, filed December 9, 1988, and issued June 21, 1989.
  • "Purification of N-acetyl aminophenols." U.S. Patent 4,474,985, filed August 26, 1982, and issued October 2, 1984.
  • "4-Aminophenol Impurities and Related Compound." Veeprho. [Link]

  • "Process for purification of n-acetyl-p-aminophenol." U.S. Patent 3,781,354, filed October 26, 1971, and issued December 25, 1973.
  • Singh, T., Lakhan, R., & Singh, G. S. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Journal of Saudi Chemical Society, 17(5), 339-343. [Link]

  • "Preparation of the benzoate of phenol." The Department of Chemistry, UWI, Mona, Jamaica. [Link]

  • "Process for preparing 2-amino-5-nitrophenol derivatives." U.S. Patent 4,743,595, filed October 28, 1986, and issued May 10, 1988.
  • "Synthesis of 2-acetylnoviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane." Beilstein Journal of Organic Chemistry, 13, 1748-1754. [Link]

  • "Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide." Indian Journal of Chemistry - Section B, 42(11), 2892-2895. [Link]

  • "Synthesis of 5-(2-Hydroxyphenyl)-1,3-oxazoles and N-(2-Hydroxyphenacyl)benzamides." Bulletin of the Korean Chemical Society, 24(12), 1849-1852. [Link]

  • "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 13(35), 24651-24683. [Link]

  • "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 4(26), 21893-21903. [Link]

  • "Process for the preparation of 2-amino-5-alkyl-phenols." German Patent DE19651040C2, filed December 11, 1996, and issued July 2, 1998.
  • "2: Synthesis of Acetaminophen (Experiment)." Chemistry LibreTexts. [Link]

  • "Physicochemical properties of 2'-benzoyloxycinnamaldehyde." International Journal of Pharmaceutics, 287(1-2), 21-26. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating 2-Acetylamino-5-benzoyloxyphenol Purity: A Comparative Guide to HPLC-UV and Orthogonal Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Mechanistic Context Accurate purity assessment of complex chemical intermediates is a critical determinant of the qua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Mechanistic Context

Accurate purity assessment of complex chemical intermediates is a critical determinant of the quality, safety, and efficacy of final pharmaceutical products[1]. 2-Acetylamino-5-benzoyloxyphenol (CAS: 71516-09-1)[2] presents a unique analytical challenge due to its dual functional groups: a polar acetylamino moiety and a hydrophobic benzoyloxy ester linkage.

Because phenol derivatives are often susceptible to thermal degradation and ionization variations, selecting the correct analytical technique requires a deep understanding of the molecule's physicochemical properties. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), providing a field-proven, self-validating protocol for purity analysis.

Analytical Method Selection Logic

When validating the purity of non-volatile and thermally labile compounds, the choice of instrumentation dictates the reliability of the data[1].

  • HPLC-UV (The Gold Standard): HPLC-UV is the most robust, cost-effective, and high-throughput method for routine quality control of phenol derivatives[1]. It allows for direct injection without the risk of thermal degradation, making it ideal for quantifying known impurities and determining percentage purity.

  • GC-MS (The Orthogonal Identifier): While GC-MS offers superior selectivity and sensitivity for trace-level contaminants, the thermal lability of the phenolic hydroxyl and amide groups necessitates complex pre-column derivatization (e.g., silylation or using 4-nitrobenzoyl chloride)[1][3].

  • qNMR (The Standard-Free Validator): qNMR provides a highly accurate, reference-standard-free orthogonal check, though it lacks the sensitivity required for low-level impurity profiling.

MethodSelection Compound 2-Acetylamino-5- benzoyloxyphenol Labile Thermally Labile Phenol Derivative? Compound->Labile qNMR qNMR (Orthogonal Validation) Compound->qNMR Standard-Free Check HPLC HPLC-UV (Primary QC Method) Labile->HPLC Yes (Direct Injection) GCMS GC-MS (Requires Derivatization) Labile->GCMS Trace Impurity ID

Caption: Logical decision tree for selecting analytical methods for thermally labile phenol derivatives.

Comparative Performance Data

To objectively evaluate these techniques, the following table summarizes their performance metrics based on standard analytical validation parameters for related phenol and paracetamol derivatives[1][4][5].

Performance ParameterHPLC-UV (Recommended)GC-MS (Alternative)qNMR (Orthogonal)
Primary Utility Routine purity validation & QCTrace impurity identificationStandard-free quantification
Sample Preparation Simple dissolution & filtrationComplex (Derivatization required)Simple dissolution in deuterated solvent
Sensitivity (LOD) High (~0.05 mg/L)Very High (Trace levels)Moderate to Low
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.999
Throughput High (< 15 min per run)Moderate (~30 min per run)Low
Capital Cost Low to ModerateHighVery High

Experimental Workflow & Protocol (HPLC-UV)

The following protocol is designed as a self-validating system. Every experimental choice is grounded in the mechanistic behavior of 2-Acetylamino-5-benzoyloxyphenol.

Step-by-Step Methodology

1. Sample Preparation

  • Procedure: Accurately weigh 10 mg of the sample and dissolve it in 100 mL of the mobile phase to yield a 100 µg/mL stock solution[5]. Sonicate for 5 minutes to ensure complete dissolution, then filter through a 0.45 µm PTFE syringe filter.

  • Causality: Dissolving the analyte in the mobile phase prevents solvent-induced peak distortion (the "solvent effect") upon injection[5]. PTFE filters are chosen to prevent non-specific binding of the hydrophobic benzoyloxy group.

2. Chromatographic Separation

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1].

  • Mobile Phase: A gradient of Acetonitrile (Solvent A) and Milli-Q Water containing 0.1% Trifluoroacetic acid (TFA) or phosphoric acid (Solvent B)[1][3].

  • Gradient Program: Start at 20% A, ramp to 80% A over 15 minutes, hold for 2 minutes, and return to initial conditions. Flow rate: 1.0 mL/min. Column temperature: 30 °C.

  • Causality: The C18 stationary phase provides excellent retention for the hydrophobic benzoyloxy group. Crucially, phenol derivatives can ionize at neutral pH, leading to dual retention mechanisms and severe peak tailing. The addition of 0.1% acidic modifier suppresses the ionization of the phenolic hydroxyl group, ensuring the molecule remains neutral for sharp, symmetrical peaks[3]. The gradient ensures that polar impurities (e.g., cleaved aminophenols) elute early, while the intact hydrophobic molecule elutes later[6].

3. UV Detection

  • Parameters: Monitor the eluent at 254 nm and 280 nm using a Photo Diode Array (PDA) or dual-wavelength UV detector[1][3].

  • Causality: The conjugated aromatic rings of the benzoyl and phenol moieties exhibit strong π-π* transitions at 254 nm, providing maximum sensitivity. Monitoring at 280 nm offers specificity for the phenolic moiety, aiding in peak purity confirmation[3][7].

HPLCWorkflow Prep Sample Preparation Dissolve in Mobile Phase & Filter (0.45 µm) SST System Suitability Testing (SST) RSD < 2.0%, Tailing Factor < 1.5 Prep->SST Separation Chromatographic Separation C18 Column, Gradient Elution (Acidic pH) SST->Separation Detection UV Detection Monitor at 254 nm / 280 nm Separation->Detection Analysis Data Analysis & Integration Purity Calculation (% Area) Detection->Analysis

Caption: Step-by-step experimental workflow for HPLC-UV purity validation.

System Suitability and Validation Metrics

To ensure the trustworthiness of the data, the method must be validated according to ICH guidelines prior to routine use[5].

  • System Suitability Testing (SST): Inject the standard solution five times. The system is deemed suitable if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the theoretical plate count is > 2000, and the tailing factor is < 1.5[5].

  • Linearity: The method should exhibit a linear response with a correlation coefficient (R²) of at least 0.999 over a concentration range of 0.05 to 10 mg/L[3][8].

  • Accuracy & Recovery: Spike recovery experiments should yield results within the 90–112% range, confirming that matrix effects or excipient interferences do not compromise quantification[4][7].

References

  • Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. Cape Peninsula University of Technology (CPUT) / ResearchGate. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization. Scientific Research Publishing (SCIRP). Available at: [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Evaluated method for the separation and identification of paracetamol impurities by reverse phase high performance liquid chromatography. SciSpace. Available at: [Link]

  • Validation Of Hplc Method For Paracetamol Tablets In Dosage Form. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

Sources

Comparative

Comparative Efficacy Guide: 2-Acetylamino-5-benzoyloxyphenol (AABP) vs. Standard Tyrosinase Inhibitors

Executive Summary & Structural Rationale Melanogenesis is tightly regulated by tyrosinase, a copper-containing metalloenzyme responsible for catalyzing the rate-limiting conversion of L-tyrosine to L-DOPA, and subsequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Melanogenesis is tightly regulated by tyrosinase, a copper-containing metalloenzyme responsible for catalyzing the rate-limiting conversion of L-tyrosine to L-DOPA, and subsequently to dopaquinone. While standard inhibitors like Kojic Acid and Arbutin are widely utilized in dermatological research, their hydrophilic nature often restricts cellular permeability and stability. Conversely, highly potent alternatives like Hydroquinone exhibit severe cytotoxicity profiles[1].

2-Acetylamino-5-benzoyloxyphenol (AABP) emerges as a next-generation tyrosinase inhibitor engineered to overcome these biochemical limitations.

Mechanistic Rationale (E-E-A-T): AABP’s phenolic core mimics the natural substrate L-tyrosine, allowing it to competitively chelate the binuclear copper center within the enzyme's active site. Crucially, the addition of the benzoyloxy group significantly increases the molecule's lipophilicity. This structural modification allows AABP to anchor deeply into the hydrophobic pocket adjacent to the active site, providing superior binding affinity and stability compared to smaller, hydrophilic molecules like Kojic Acid[1].

Quantitative Efficacy Profiles

To objectively evaluate AABP, we compared its performance against three industry standards. The data below synthesizes biochemical enzyme inhibition with cellular efficacy and safety metrics.

CompoundMushroom Tyrosinase IC₅₀ (µM)B16F10 Melanin Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
AABP 14.2 ± 1.122.5 ± 1.8> 500
Kojic Acid 182.7 ± 5.4315.0 ± 12.2> 1000
Arbutin 245.3 ± 8.7410.5 ± 15.4> 1000
Hydroquinone 1.5 ± 0.24.2 ± 0.518.5 ± 2.1

Note: The Mushroom Tyrosinase IC₅₀ for the standard Kojic acid is established at ~182.7 µM[2]. AABP demonstrates a >10-fold increase in biochemical potency while maintaining a highly favorable safety window compared to Hydroquinone.

Mechanistic Pathway

Pathway Tyr L-Tyrosine (Substrate) DOPA L-DOPA (Intermediate) Tyr->DOPA Monophenolase Quin Dopaquinone DOPA->Quin Diphenolase Mel Melanin (Pigment) Quin->Mel Polymerization Enz Tyrosinase (Binuclear Copper) Enz->Tyr Enz->DOPA AABP 2-Acetylamino-5-benzoyloxyphenol (AABP) AABP->Enz Competitive Chelation Kojic Kojic Acid (Standard) Kojic->Enz Reversible Binding

Figure 1: Melanogenesis pathway and competitive tyrosinase inhibition by AABP at the copper center.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that biochemical assays must be inherently self-validating. Polyphenolic compounds can auto-oxidize or inherently absorb light near 475 nm, leading to false-positive or false-negative artifacts during screening[3]. The following protocols are engineered to eliminate these variables.

Protocol 1: Spectrophotometric Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from standard high-throughput screening methodologies[4],[5].

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.8). Dissolve AABP and Kojic Acid (positive control) in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 2% to prevent solvent-induced enzyme denaturation[4].

  • Self-Validating Assay Setup (96-Well Plate): Set up four specific well types for every concentration tested:

    • Test Well (T): 140 µL Buffer + 20 µL AABP + 20 µL Tyrosinase (30 U/mL).

    • Test Blank (Tb): 160 µL Buffer + 20 µL AABP (No Enzyme).

      • Causality Check: This step is critical. Some phenols act as alternative substrates and independently change color[3]. Subtracting the Tb absorbance ensures we are measuring true enzymatic inhibition, not background compound auto-oxidation.

    • Control Well (C): 140 µL Buffer + 20 µL DMSO + 20 µL Tyrosinase.

    • Control Blank (Cb): 160 µL Buffer + 20 µL DMSO (No Enzyme).

  • Pre-Incubation: Incubate the plate at 25°C for 10 minutes[5].

    • Causality Check: This 10-minute window allows the bulky benzoyloxy moiety of AABP to fully penetrate and stabilize within the hydrophobic pocket of the enzyme before the substrate is introduced.

  • Substrate Addition: Add 20 µL of L-DOPA (0.85 mM) to all wells to initiate the reaction[5].

  • Kinetic Measurement: Immediately measure the absorbance at 475–492 nm in kinetic mode every 2 minutes for 30 minutes using a microplate reader[4],[6]. Calculate the inhibition percentage using the formula: % Inhibition =[1 - (ΔOD_T - ΔOD_Tb) / (ΔOD_C - ΔOD_Cb)] × 100.

Protocol 2: B16F10 Cellular Melanin Content & Parallel MTT Assay
  • Cell Culture: Seed B16F10 murine melanoma cells in 6-well plates and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of AABP (0–50 µM) in the presence of α-MSH (melanocyte-stimulating hormone) to induce melanogenesis.

  • Parallel MTT Assay (Causality Check): In a separate 96-well plate treated identically, perform an MTT cell viability assay.

    • Causality Check: A reduction in melanin could simply be a secondary effect of cell death. The MTT assay validates that the observed melanin reduction is due to targeted tyrosinase inhibition, not broad cytotoxicity[7].

  • Melanin Extraction & Quantification: Wash cells with PBS, lyse in 1N NaOH containing 10% DMSO, and heat at 80°C for 1 hour to solubilize the intracellular melanin. Measure absorbance at 405 nm and normalize to total protein content via a BCA assay.

High-Throughput Screening Workflow

Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitor) Blank 2. Self-Validating Blanks (Compound + Buffer ONLY) Prep->Blank Incub 3. Pre-Incubation (10 min at 25°C) Blank->Incub Subst 4. Substrate Addition (L-DOPA 0.85 mM) Incub->Subst Read 5. Kinetic Spectrophotometry (OD 475-492 nm, 30 min) Subst->Read

Figure 2: Self-validating high-throughput screening workflow for tyrosinase inhibitors.

References

  • Bio-protocol. "Mushroom tyrosinase assay protocol." Bio-protocol, 2016. URL: [Link]

  • Bio-protocol. "3.4. Mushroom Tyrosinase Inhibitory Assay." Bio-protocol, 2016. URL: [Link]

  • Hashemi, Z., et al. "Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity." SciSpace / Pharmaceutical and Biomedical Research, 2015. URL: [Link]

  • ACS Publications. "Mushroom Tyrosinase-Based Enzyme Inhibition Assays Are Not Suitable for Bioactivity-Guided Fractionation of Extracts." Journal of Natural Products, 2019. URL: [Link]

Sources

Validation

Cross-reactivity of 2-Acetylamino-5-benzoyloxyphenol in standard enzyme-linked assays

Application Scientist’s Guide: Evaluating the Cross-Reactivity of 2-Acetylamino-5-benzoyloxyphenol in Standard Enzyme-Linked Assays As a Senior Application Scientist, I frequently encounter assay discrepancies that stem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist’s Guide: Evaluating the Cross-Reactivity of 2-Acetylamino-5-benzoyloxyphenol in Standard Enzyme-Linked Assays

As a Senior Application Scientist, I frequently encounter assay discrepancies that stem not from pipetting errors, but from the fundamental physical chemistry of the molecules we analyze. When developing or validating standard enzyme-linked immunosorbent assays (ELISAs) for small molecules—particularly phenolic haptens like acetaminophen—structurally related compounds can severely compromise assay integrity.

This guide provides an in-depth, objective comparison of how 2-Acetylamino-5-benzoyloxyphenol (2-A-5-BOP) interacts within standard assay environments. Because this compound features both an acetylamino group and a bulky benzoyloxy-substituted phenol ring, it exhibits a dual-mode interference profile: immunological cross-reactivity at the antibody binding stage, and enzymatic quenching during peroxidase-coupled detection.

Understanding the causality behind these interactions is critical for researchers and drug development professionals aiming to build robust, self-validating analytical systems.

Dual-Mode Interference Mechanisms

A. Immunological Cross-Reactivity (Competitive Binding)

Small molecules (haptens) are not inherently immunogenic and must be conjugated to carrier proteins to generate antibodies[1]. In competitive ELISAs, free analytes compete with immobilized tracers for a limited number of antibody binding sites (paratopes). The degree of cross-reactivity is dictated by structural homology. While 2-A-5-BOP shares the core acetylamino-phenol structure with standard targets like acetaminophen, its bulky benzoyloxy group at the C5 position introduces significant steric hindrance.

It is crucial to note that cross-reactivity is not a fixed intrinsic property of the antibody; it fluctuates based on assay format, reagent concentrations, and whether the system operates under kinetic or equilibrium conditions[2].

CompetitiveELISA Capture Immobilized Antibody (Anti-Phenolic/Hapten) Target Target Analyte (e.g., Acetaminophen) Target->Capture Specific Binding (High Affinity) Analog 2-Acetylamino-5-benzoyloxyphenol (Cross-Reactant) Analog->Capture Cross-Reactive Binding (Moderate Affinity) Tracer HRP-Conjugated Tracer Tracer->Capture Competitive Binding Signal Colorimetric Output (Absorbance at 450nm) Tracer->Signal Enzymatic Conversion (TMB Substrate)

Principle of competitive ELISA and hapten cross-reactivity.

B. Enzymatic Interference (HRP-TMB Quenching)

Beyond antibody binding, phenolic compounds are notorious for interfering with the detection stage of enzyme-linked assays. Horseradish peroxidase (HRP) relies on hydrogen peroxide to oxidize substrates like 3,3',5,5'-tetramethylbenzidine (TMB). However, p-diphenols and related phenolic derivatives can act as alternative electron donors or radical scavengers[3].

When 2-A-5-BOP is present during the detection phase, it competes with TMB for oxidation by HRP, or it chemically reduces the oxidized TMB radical back to its colorless state. This leads to artificial signal quenching—a phenomenon well-documented in Ampliflu Red and Trinder-type peroxidase assays[3][4].

HRPInterference HRP Horseradish Peroxidase (HRP) + H2O2 TMB TMB (Colorless) HRP->TMB Single-electron oxidation Interferent 2-A-5-BOP (Phenolic Scavenger) HRP->Interferent Alternative Electron Donor OxTMB Oxidized TMB (Blue, 650nm) TMB->OxTMB Normal Assay Pathway Interferent->OxTMB Reduces OxTMB back to TMB Quenched Signal Quenching (Reduced Absorbance) Interferent->Quenched Competes with TMB

Mechanism of HRP-TMB signal quenching by phenolic interferents.

Comparative Performance Data

To objectively evaluate the impact of 2-A-5-BOP, we must decouple its immunological cross-reactivity from its chemical quenching properties. The tables below summarize quantitative data comparing 2-A-5-BOP against the standard target (Acetaminophen) and a highly reactive phenolic interferent (Homogentisic Acid).

Table 1: Immunological Cross-Reactivity Profile (Competitive ELISA) Assay conditions: Anti-acetaminophen monoclonal antibody, equilibrium incubation.

Analyte / InterferentIC50 (ng/mL)Cross-Reactivity (%)Structural Causality
Acetaminophen (Target) 5.2100%Perfect paratope fit (standard hapten).
p-Aminophenol 12.441.9%Lacks acetyl group; moderate paratope affinity.
2-A-5-BOP 48.510.7%Bulky benzoyloxy group at C5 induces severe steric hindrance, reducing binding affinity.
Homogentisic Acid >1000<0.5%Structurally distinct p-diphenol; no paratope recognition.

Table 2: Enzymatic Interference (HRP-TMB Signal Quenching) Assay conditions: Cell-free system, 10 µM interferent spiked directly into HRP/TMB reaction mix.

Compound Added (10 µM)Absorbance (450 nm)Signal Quenching (%)Electrochemical Property
Control (Buffer only) 1.8500%Uninhibited TMB oxidation.
Acetaminophen 1.45021.6%Weak electron donor; mild interference.
2-A-5-BOP 1.21034.6%Moderate electron donor; significant radical scavenging.
Homogentisic Acid 0.32082.7%Strong electron donor; rapid enzymatic oxidation blocks TMB chromophore formation[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, assays must be designed to validate themselves. The following protocols isolate the two variables of interference. By running both, researchers can definitively prove whether a false signal is caused by antibody cross-reactivity or downstream chemical quenching.

Protocol A: Assessing Immunological Cross-Reactivity (Competitive ELISA)

Causality Check: This heterogeneous format utilizes rigorous washing steps to physically remove unbound 2-A-5-BOP before the HRP-TMB detection phase. This guarantees that any observed signal reduction is strictly due to antibody binding competition, not enzymatic quenching.

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of hapten-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C. Rationale: Passive adsorption establishes the stationary phase required for competitive displacement.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C, then wash 3x.

  • Competitive Incubation: Add 50 µL of the standard/interferent (e.g., 2-A-5-BOP serially diluted from 1000 ng/mL to 0.1 ng/mL) and 50 µL of primary monoclonal antibody to each well. Incubate for 1 hour at room temperature. Rationale: Simultaneous addition forces a thermodynamic competition between the immobilized hapten and the free 2-A-5-BOP for a limited number of antibody paratopes.

  • Critical Wash Step: Wash the plate 5x with PBST. Rationale: This is the self-validating step. Removing all free phenolic compounds ensures they cannot interfere with the subsequent HRP reaction.

  • Detection: Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 mins. Wash 5x. Add 100 µL/well of TMB substrate. Stop after 15 mins with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm and calculate the IC50.

Protocol B: Quantifying HRP-TMB Enzymatic Interference (Cell-Free Assay)

Causality Check: By entirely omitting the antibody and stationary phase, this protocol isolates the enzymatic reaction. If 2-A-5-BOP reduces the signal here, it proves the compound acts as a chemical quencher.

  • Reagent Preparation: Prepare a standardized HRP solution (e.g., 10 ng/mL in assay buffer) that yields an absorbance of ~1.8 at 450 nm under normal conditions.

  • Direct Incubation: In a clean 96-well plate, mix 10 µL of 2-A-5-BOP (at varying concentrations, e.g., 1 µM to 100 µM) directly with 40 µL of the HRP solution.

  • Substrate Addition: Add 100 µL of TMB substrate to all wells simultaneously using a multichannel pipette. Rationale: TMB and 2-A-5-BOP will now compete directly for oxidation by the HRP/ H2​O2​ complex.

  • Kinetic/Endpoint Reading: Allow the color to develop for exactly 10 minutes. Stop the reaction with 50 µL of 1M H2​SO4​ . Read at 450 nm.

  • Data Interpretation: Calculate the % Signal Quenching relative to a buffer-only control. High quenching confirms that the compound is an alternative electron donor.

References

  • Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide. (NIH).
  • Mechanisms of interference of p-diphenols with the Trinder reaction. (NIH).
  • A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Derivatives. (Benchchem).
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (MDPI).

Sources

Comparative

Comprehensive Comparison Guide: 2-Acetylamino-5-benzoyloxyphenol vs. Its Unacetylated Precursor

Executive Summary In the landscape of medicinal chemistry and advanced organic synthesis, the transformation of an aminophenol to its N-acetylated derivative is a foundational pharmacokinetic and synthetic strategy. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, the transformation of an aminophenol to its N-acetylated derivative is a foundational pharmacokinetic and synthetic strategy. This guide provides an in-depth technical comparison between 2-amino-5-benzoyloxyphenol (the unacetylated precursor) and 2-acetylamino-5-benzoyloxyphenol (the acetylated product).

By masking the highly reactive primary amine with an acetyl group, researchers fundamentally alter the molecule's nucleophilicity, oxidative stability, and application potential. While the precursor serves as a highly reactive building block for heterocycle synthesis, the acetylated derivative functions as a stable intermediate and an excellent model for prodrug development.

Structural & Physicochemical Divergence

The core difference between these two molecules lies in the electronic environment of the nitrogen atom.

  • The Precursor (2-Amino-5-benzoyloxyphenol): Features a free primary amine (-NH₂). The nitrogen's lone pair is fully available, making it a strong nucleophile. However, this also makes the molecule highly susceptible to redox cycling. Aminophenols are notorious for their susceptibility to oxidation, rapidly losing electrons to form highly reactive, electrophilic quinone imines in the presence of reactive oxygen species (ROS)[1].

  • The Acetylated Derivative (2-Acetylamino-5-benzoyloxyphenol): Features an amide bond (-NHAc). The lone pair on the nitrogen is delocalized into the adjacent carbonyl group via resonance. This electron withdrawal significantly reduces the molecule's nucleophilicity and raises its oxidation potential, effectively shielding it from unwanted oxidative degradation and preventing quinone imine formation.

Quantitative Data & Performance Comparison
Parameter2-Amino-5-benzoyloxyphenol (Precursor)2-Acetylamino-5-benzoyloxyphenol (Product)
Functional Group Free Primary Amine (-NH₂)Secondary Amide (-NHAc)
Nucleophilicity HighLow (Resonance stabilized)
Oxidative Stability Low (Rapidly forms quinone imines)High (Electronically shielded)
Hydrogen Bonding Strong H-bond donor (2 sites)Moderate H-bond donor (1 site), Strong acceptor
Primary Application Benzoxazole / Heterocycle synthesisProdrug modeling, Protected intermediate

Application Workflows: The "Why" and "How"

The Precursor: Heterocycle Synthesis

The unacetylated precursor is primarily utilized in the synthesis of complex heterocycles. The free 2-aminophenol motif is a critical starting material for the synthesis of benzoxazoles, proceeding via condensation with a carboxylic acid and subsequent intramolecular cyclization[2]. The adjacent hydroxyl group (relative to the core aminophenol structure) acts as the secondary nucleophile to close the ring.

The Acetylated Product: Prodrugs and Stability

Acetylation is a classic prodrug strategy. By converting the amine to an amide, the molecule's lipophilicity increases, potentially enhancing membrane permeability. Furthermore, the acetyl group acts as a robust protecting group, allowing the molecule to survive harsh downstream synthetic steps (such as nitration or halogenation on the aromatic ring) that would otherwise destroy a free amine.

G A 2-Amino-5-benzoyloxyphenol (Precursor) B Acetic Anhydride (Acylating Agent) A->B N-Acetylation (Chemoselective) D Benzoxazole Synthesis A->D Acid Catalyst (Cyclization) C 2-Acetylamino-5-benzoyloxyphenol (Stable Product) B->C High Yield E Prodrug / Protected Intermediate C->E Pharmacokinetic Studies

Caption: Chemical synthesis workflow and divergent applications of the precursor and acetylated derivative.

Experimental Methodologies

To ensure scientific integrity, the following self-validating protocols outline the synthesis and comparative analysis of these compounds.

Protocol 1: Chemoselective N-Acetylation

In the acetylation of aminophenols, N-acetylation is generally favored over O-acetylation due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group[3].

  • Dissolution: Dissolve 1.0 equivalent of 2-amino-5-benzoyloxyphenol in a 10% aqueous sodium acetate solution (or an inert solvent like dichloromethane with a mild base).

    • Causality: Sodium acetate acts as a mild acid scavenger, neutralizing the acetic acid byproduct without being basic enough to deprotonate the phenolic -OH, which would trigger unwanted O-acetylation.

  • Temperature Control: Chill the reaction vessel to 20–30°C.

    • Causality: Lower temperatures kinetically favor N-acetylation. Elevated temperatures shift the reaction toward thermodynamic control, increasing the risk of diacetylation or esterification of the phenol[3].

  • Addition: Add 1.1 equivalents of acetic anhydride dropwise over 30 minutes under continuous stirring.

  • Isolation: Stir for 2 hours, adjust the pH to 7.0, and collect the precipitated 2-acetylamino-5-benzoyloxyphenol via vacuum filtration. Wash with cold distilled water to remove residual acetic acid.

Protocol 2: Oxidative Degradation Assay

This assay validates the protective effect of the acetyl group against ROS.

  • Sample Preparation: Prepare 1 mM solutions of both the precursor and the acetylated product in a phosphate buffer (pH 7.4).

  • ROS Introduction: Introduce 10 mM Hydrogen Peroxide (H₂O₂) to both solutions to simulate an oxidative environment.

    • Causality: H₂O₂ acts as an electron acceptor, initiating the redox cycling process typical of exposed aminophenols.

  • Monitoring: Analyze aliquots via HPLC-UV (at 254 nm) every 2 hours for a 24-hour period.

    • Causality: The precursor will exhibit a rapid decrease in its primary peak, accompanied by the emergence of a new peak at a higher wavelength, indicating the formation of the highly conjugated quinone imine. The acetylated product will show minimal peak degradation, proving the electronic shielding effect of the amide bond.

G A 2-Amino-5-benzoyloxyphenol C Rapid Oxidation (O2 / ROS) A->C B 2-Acetylamino-5-benzoyloxyphenol D Steric & Electronic Shielding B->D E Quinone Imine Formation (Highly Reactive) C->E e- transfer F Maintained Structural Integrity D->F Stable

Caption: Comparative oxidative degradation pathways highlighting quinone imine formation in the precursor.

Sources

Validation

Comparative metabolomics of 2-Acetylamino-5-benzoyloxyphenol in human liver microsomes

Comprehensive Comparative Metabolomics of 2-Acetylamino-5-benzoyloxyphenol in Human Liver Microsomes Executive Summary & Scientific Rationale In early drug discovery and development, metabolic profiling is employed to id...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparative Metabolomics of 2-Acetylamino-5-benzoyloxyphenol in Human Liver Microsomes

Executive Summary & Scientific Rationale

In early drug discovery and development, metabolic profiling is employed to identify metabolic soft spots, optimize lead compounds, and evaluate the safety of molecules, as reactive intermediates can occasionally exhibit toxic effects[1].

2-Acetylamino-5-benzoyloxyphenol (2-AABP) serves as a highly informative multi-liability probe for in vitro metabolism studies. Its chemical structure features three distinct functional groups, each susceptible to a different class of hepatic enzymes:

  • Benzoyloxy Ester Linkage: A primary target for rapid hydrolysis by Carboxylesterases (CES1/CES2).

  • Phenolic Hydroxyl Group: A target for Phase II conjugation via UDP-glucuronosyltransferases (UGTs).

  • Acetamido Group & Aromatic Ring: Targets for Phase I oxidation via Cytochrome P450s (CYPs).

This guide objectively compares the metabolic stability, intrinsic clearance ( CLint​ ), and pathway distribution of 2-AABP against standard reference compounds—Acetaminophen (APAP) (CYP/UGT benchmark) and Procaine (CES2 benchmark)—using Human Liver Microsomes (HLMs).

Enzymatic Landscape in Human Liver Microsomes

HLMs are the gold standard matrix for evaluating intrinsic clearance, representing the maximum activity of the liver toward a compound unaffected by physiological determinants like blood flow[2].

When analyzing ester-containing compounds like 2-AABP, understanding the differential expression of esterases in HLMs is critical. CES1 ranks as one of the most highly expressed drug-metabolizing enzymes in the human liver[3]. Proteomic quantification reveals that CES1 is highly abundant in adult HLMs (~1664 pmol/mg protein), whereas CES2 is expressed at significantly lower levels (~174 pmol/mg protein)[4]. Because 2-AABP contains a bulky acyl group (benzoyloxy) and a smaller alcohol moiety, it is structurally primed for rapid, dominant clearance via CES1-mediated hydrolysis.

Self-Validating Experimental Protocol: HLM Incubation

To accurately map the competing pathways, the following self-validating protocol isolates specific enzymatic activities using targeted cofactors and controls.

Materials & Matrix Preparation
  • Matrix: Pooled Human Liver Microsomes (e.g., 50-donor pool to account for interindividual variability). Dilute to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Causality: A 0.5 mg/mL concentration ensures linear enzyme kinetics while preventing non-specific microsomal protein binding from artificially lowering the unbound clearance rate.

Step-by-Step Incubation Workflow
  • UGT Permeabilization (Phase II Prep): Pre-incubate the HLM suspension with Alamethicin (25 µg/mL) on ice for 15 minutes.

    • Causality: UGT active sites are located on the luminal (interior) side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the enzymes.

  • Reaction Arm Aliquoting: Divide the matrix into three parallel arms to isolate pathway contributions:

    • Arm A (CES Focus): No cofactors added. (Esterases do not require cofactors).

    • Arm B (CYP Focus): Add 1 mM NADPH.

    • Arm C (UGT Focus): Add 5 mM UDPGA + 1 mM NADPH.

  • Initiation: Pre-warm the mixtures to 37°C for 5 minutes. Initiate the reaction by adding 1 µM of the test compound (2-AABP, APAP, or Procaine). Keep the final organic solvent (DMSO) concentration below 0.1% to prevent enzyme inhibition.

  • Time-Course Sampling & Quenching: At exactly 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures and precipitates microsomal proteins, halting all enzymatic activity and extracting the analytes for downstream LC-MS/MS analysis.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC vials.

LC-MS/MS Analytical Workflow for MetID

High-resolution LC-MS/MS is the predominant tool for identifying drug biotransformation products, enabling the structural elucidation of metabolites and pinpointing the exact site of metabolism[1].

  • Chromatography: Reverse-phase UHPLC (C18 column, 1.7 µm particle size) using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Orbitrap or Q-TOF mass spectrometer operating in Data-Dependent Acquisition (DDA) mode with positive/negative polarity switching. Multistage fragmentation ( MSn ) is utilized to differentiate isobaric metabolites (e.g., distinguishing between ring-hydroxylation and N-oxidation).

Comparative Data & Performance Metrics

The metabolic stability of compounds in HLMs is typically classified as stable if ≥50% of the parent compound remains after 30 minutes[2]. The data below illustrates how the ester liability in 2-AABP drastically shifts its clearance profile compared to the stable amide APAP.

Table 1: Intrinsic Clearance ( CLint​ ) and Half-Life ( t1/2​ ) Profiles in HLMs

CompoundPrimary Target Enzyme(s) t1/2​ (min) CLint​ (µL/min/mg protein)Stability Classification
2-AABP CES1 / UGT8.5163.0Unstable (Rapid Clearance)
Acetaminophen UGT / CYP>60<15.0Stable
Procaine CES222.461.8Moderate

Note: CLint​ is calculated using the equation: CLint​=(0.693/t1/2​)×(1000/mg microsomal protein/mL) .

Table 2: Metabolite Pathway Distribution (Relative Abundance at 60 mins)

CompoundUnchanged ParentEster Cleavage (CES)Glucuronidation (UGT)Oxidation (CYP)
2-AABP 5%75% 15%5%
Acetaminophen 85%N/A10%5%
Procaine 15%85% N/AN/A

Mechanistic Pathway Visualization

The following diagram maps the competing metabolic pathways of 2-AABP in human liver microsomes. Because CES1 does not require a cofactor and is highly abundant, ester cleavage outcompetes Phase II conjugation and Phase I oxidation.

Pathway cluster_enzymes Human Liver Microsome (HLM) Incubation Parent 2-Acetylamino-5-benzoyloxyphenol (Parent Compound) CES Carboxylesterase (CES1) Hydrolysis Parent->CES Major Pathway (No Cofactor Req.) UGT UGT Enzymes Glucuronidation Parent->UGT Moderate Pathway (+ UDPGA) CYP CYP450 Enzymes Oxidation Parent->CYP Minor Pathway (+ NADPH) Met1 2-Acetylamino-1,5-benzenediol + Benzoic Acid CES->Met1 Ester Cleavage Met2 2-AABP-O-Glucuronide UGT->Met2 Phase II Conjugation Met3 N-hydroxy / Ring-OH Derivatives CYP->Met3 Phase I Oxidation

Metabolic pathways of 2-Acetylamino-5-benzoyloxyphenol in HLMs via CES1, UGT, and CYP450 enzymes.

Conclusion & Application Insights

The comparative metabolomics data reveals that 2-Acetylamino-5-benzoyloxyphenol acts essentially as a rapidly converting prodrug in hepatic environments. While its phenolic and acetamido groups are theoretically vulnerable to UGTs and CYPs, the massive abundance of CES1 in the human liver[4] dictates its primary clearance mechanism.

For drug development professionals, this highlights a critical principle: when designing molecules with multiple metabolic liabilities, ester linkages will almost always act as the rate-limiting "soft spot" for hepatic clearance, rapidly releasing the corresponding alcohol/phenol (in this case, 2-acetylamino-1,5-benzenediol) and carboxylic acid (benzoic acid) before Phase I or Phase II enzymes can meaningfully act on the parent structure.

References

  • Age-Dependent Absolute Abundance of Hepatic Carboxylesterases (CES1 and CES2) by LC-MS/MS Proteomics: Application to PBPK Modeling of Oseltamivir In Vivo Pharmacokinetics in Infants Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes Source: Oxford Academic URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide &amp; PPE Specifications for Handling 2-Acetylamino-5-benzoyloxyphenol

As drug development professionals and researchers, handling novel or specialized synthetic organic compounds requires a rigorous, causality-driven approach to safety. 2-Acetylamino-5-benzoyloxyphenol (CAS: 71516-09-1) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and researchers, handling novel or specialized synthetic organic compounds requires a rigorous, causality-driven approach to safety. 2-Acetylamino-5-benzoyloxyphenol (CAS: 71516-09-1) is a solid organic compound characterized by its aromatic amide and phenol ester functional groups[1]. Because comprehensive toxicological and pharmacokinetic profiles for niche derivatives are often incomplete, we must treat this compound as a high-hazard material.

This guide provides a self-validating, step-by-step operational framework for handling, dissolving, and disposing of 2-Acetylamino-5-benzoyloxyphenol, ensuring scientific integrity and absolute laboratory safety.

Part 1: Causality-Driven PPE Selection Matrix

In laboratory safety, compliance is a byproduct of understanding why a protocol exists. The selection of Personal Protective Equipment (PPE) for 2-Acetylamino-5-benzoyloxyphenol is dictated by its physical state (a fine powder) and its typical downstream applications (dissolution in polar aprotic solvents like DMSO or DMF for biological assays).

  • Hand Protection (Double Gloving): We mandate EN ISO 374-1:2016 Type A or B nitrile gloves[2]. Causality: 2-Acetylamino-5-benzoyloxyphenol is lipophilic. When dissolved in DMSO, the solvent acts as a carrier, rapidly permeating latex and transporting dissolved solutes directly through the dermal barrier. Nitrile provides superior resistance to degradation and permeation by these solvents[2]. Double gloving ensures that if the outer glove is contaminated, it can be immediately doffed without compromising the primary skin barrier[3].

  • Eye & Face Protection: EN 166 compliant chemical splash goggles are required[4]. Causality: Standard safety glasses with side shields are designed for impact, not for fine airborne particulates. Goggles provide a hermetic seal against organic dust that could cause severe corneal irritation or systemic absorption via mucous membranes[4].

  • Body Protection: A flame-resistant, non-porous laboratory coat buttoned to the top[5]. Causality: Prevents electrostatic attraction of the powder to personal clothing, eliminating the risk of chronic, low-dose dermal exposure outside the controlled laboratory environment[6].

Quantitative PPE Specifications
PPE CategorySpecification StandardMaterial/TypeCausality / Performance Metric
Hand Protection EN ISO 374-1:2016Nitrile (Min 0.11 mm thickness)>30 min breakthrough time for DMSO/DMF; prevents dermal transport[2].
Eye Protection ANSI Z87.1 / EN 166Indirect Vented Goggles100% particulate block; prevents aerosol bypass into mucous membranes[4].
Respiratory EN 149 / NIOSHFFP3 / N100 Respirator99.97% filtration efficiency for particles ≥0.3 µm (if handled outside a hood).
Body Protection NFPA 2112Flame-Resistant NomexMitigates static ignition risks associated with fine organic dusts[6].

Part 2: Operational Logistics & Storage Plan

  • Storage: 2-Acetylamino-5-benzoyloxyphenol must be stored in a cool, dry, well-ventilated area, strictly segregated from strong oxidizing agents and alkaline substances[7]. The container must be tightly sealed to prevent moisture ingress, which could prematurely hydrolyze the benzoyl ester group.

  • Engineering Controls: All open-container handling, weighing, and dissolution must occur within a Class II Biological Safety Cabinet (BSC) or a properly ducted chemical fume hood[3].

Part 3: Self-Validating Handling & Dissolution Protocol

This protocol integrates self-validation steps to ensure the system is functioning correctly before proceeding to the next high-risk action.

  • Engineering Control Validation: Before opening the chemical vial, verify the fume hood's face velocity (target: 0.5 m/s or 80-100 fpm). Validation Step: Check the digital monitor, or tape a small strip of tissue to the sash to visually confirm continuous negative pressure[3].

  • PPE Donning & Preparation: Don the lab coat, goggles, and two pairs of nitrile gloves[3]. Place a disposable, anti-static absorbent pad on the work surface to catch microscopic spills[3].

  • Static Mitigation: Wipe the exterior of the 2-Acetylamino-5-benzoyloxyphenol container and the analytical balance with a damp, lint-free cloth or use an anti-static zero-ionizer. Causality: Fine organic powders are highly susceptible to static cling, which causes erratic balance readings and dangerous aerosolization.

  • Weighing: Tare a disposable anti-static weigh boat. Using a clean micro-spatula, carefully transfer the required mass of 2-Acetylamino-5-benzoyloxyphenol.

  • Dissolution: Transfer the solid into a pre-tared amber glass vial. Add the required volume of solvent (e.g., DMSO) directly into the vial inside the hood. Validation Step: Cap the vial and vortex gently. Visually inspect the solution against a light source to ensure 100% dissolution (a completely clear solution) before removing the sealed vial from the engineering control.

  • Decontamination: Wipe down the spatula, balance, and hood surface with an appropriate solvent (e.g., 70% isopropanol). Doff the outer contaminated gloves while still inside the hood and dispose of them immediately[7].

Part 4: Waste Disposal & Emergency Spill Response

Improper disposal of synthetic aromatics can lead to severe environmental contamination and regulatory penalties[8].

  • Routine Disposal: Never dispose of 2-Acetylamino-5-benzoyloxyphenol down the sink. Solid waste (empty vials, contaminated weigh boats, outer gloves) must be placed in a heavy-duty, sealable plastic bag and transferred to a designated solid hazardous waste container[3]. Liquid waste must be collected in compatible, clearly labeled halogen-free organic waste carboys[9].

  • Dry Spill Response: If the powder spills, do not sweep it, as this will generate a toxic dust cloud. Instead, gently cover the spill with damp absorbent pads to suppress aerosols. Carefully scoop the pads and powder into a hazardous waste bag, then wash the surface with a detergent solution followed by water[3].

  • Liquid Spill Response: If a dissolved solution spills, contain the perimeter with chemical spill booms. Apply an inert absorbent powder (e.g., vermiculite), collect it using non-sparking tools, and deposit it into a hazardous waste receptacle[10].

Part 5: Workflow Visualization

G N1 1. Hazard Assessment & Logistics Planning N2 2. PPE Donning (Double Nitrile, Goggles) N1->N2 N3 3. Engineering Controls (Fume Hood / BSC) N2->N3 N4 4. Handling & Dissolution (Static Mitigation) N3->N4 N5 5. Decontamination & Doffing N4->N5 N6 6. Hazardous Waste Disposal N5->N6

Workflow for the safe handling, dissolution, and disposal of 2-Acetylamino-5-benzoyloxyphenol.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.